4'-tert-Butyl-4-chlorobutyrophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKSQLJFGCDUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057745 | |
| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43076-61-5 | |
| Record name | 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-tert-Butyl-4-chlorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-butyl-4-chlorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-4-chlorobutyrophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis. Its chemical structure, featuring a reactive chlorobutyl chain and a sterically significant tert-butyl group, makes it a valuable intermediate, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the synthesis of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 43076-61-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₉ClO | [2][3][5] |
| Molecular Weight | 238.75 g/mol | [2][3][5] |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 44-49 °C | [1][2][6] |
| Boiling Point | 152 °C @ 1 mmHg | [1][2] |
| Density | ~1.028 g/mL | [1] |
| Solubility | Soluble in methanol | [2] |
| Flash Point | 207.6 °C | [1] |
| InChI Key | RLKSQLJFGCDUOX-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | [1][2][6] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Synthesis Workflow
The logical flow of the synthesis is depicted below, from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on standard Friedel-Crafts acylation procedures and should be adapted and optimized as necessary. All operations should be performed in a well-ventilated fume hood.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of tert-butylbenzene (1.0 eq) and 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane.
-
Acylation: Add the solution of reactants dropwise to the stirred AlCl₃ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system, such as methanol or a hexane/ethyl acetate mixture, to afford this compound as a white to off-white crystalline solid.
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods. While raw spectra are proprietary, reference data is available through chemical suppliers and databases.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.5-7.9 ppm), and the aliphatic protons of the chlorobutyl chain (two triplets and a multiplet between ~2.2 and 3.7 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (~199 ppm), the aromatic carbons (in the range of ~125-157 ppm), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three distinct carbons of the chlorobutyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically around 1680 cm⁻¹. Other significant peaks include C-H stretches from the aromatic and aliphatic groups and the C-Cl stretch.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl), along with fragmentation patterns corresponding to the loss of the chlorobutyl chain and the tert-butyl group.
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but is a key intermediate in the synthesis of several drugs. Its primary utility lies in providing the core butyrophenone structure, which can be further elaborated to produce complex target molecules.
Precursor to Antihistamines
This compound is a documented precursor in the synthesis of second-generation antihistamines like Ebastine.[4] The chlorobutyl side chain allows for nucleophilic substitution reactions, typically with a piperidine derivative, to build the final drug molecule.
Caption: Role of this compound as a precursor to Ebastine.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 5. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 6. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-tert-Butyl-4-chlorobutyrophenone (CAS: 43076-61-5), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role in the manufacturing of prominent second-generation antihistamines, including Ebastine and Fexofenadine. While the guide presents detailed experimental protocols for its synthesis and subsequent conversion, it also highlights the current lack of data on the intrinsic biological activity and specific signaling pathway interactions of this compound itself. This paper aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a butyrophenone derivative characterized by a tert-butyl group on the phenyl ring and a chlorine atom at the 4-position of the butyrophenone side chain.[1] Its primary significance lies in its function as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of the reactive chlorobutyl and the sterically influential tert-butyl groups make it a valuable precursor for constructing more complex molecular architectures.[2] This guide consolidates available technical data on its properties, synthesis, and applications, with a focus on providing actionable information for laboratory and process development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 43076-61-5 | [1][3] |
| Molecular Formula | C₁₄H₁₉ClO | [3][4] |
| Molecular Weight | 238.75 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 47-49 °C | [5] |
| Boiling Point | 152 °C at 1 mmHg | [6] |
| Density | 1.0292 g/cm³ (estimate) | [6] |
| Solubility | Soluble in methanol and other organic solvents. | [2][6] |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | [4] |
| Synonyms | 4-Chloro-4'-tert-butylbutyrophenone, p-tert-Butyl-ω-chlorobutyrophenone | [1][4] |
Synthesis
The primary method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Reaction Scheme
Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol compiled from standard Friedel-Crafts acylation procedures.[7][8][9]
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add tert-butylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethanol, or by column chromatography.
Analytical Data
Comprehensive analytical data is crucial for the characterization and quality control of this compound.
Spectroscopic Data
| Technique | Key Features and Data | Reference(s) |
| ¹H NMR | Spectra available on platforms such as PubChem and ChemicalBook. Expected signals include those for the tert-butyl protons (singlet), the aromatic protons (two doublets), and the aliphatic protons of the chlorobutyl chain (two triplets and a multiplet). | [4][10] |
| ¹³C NMR | Spectra available on PubChem. Characteristic peaks would correspond to the carbons of the tert-butyl group, the aromatic ring, the carbonyl group, and the aliphatic chain. | [4] |
| IR | The infrared spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, and a C-Cl stretching vibration. | [11] |
| Mass Spec | The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the chlorobutyl side chain. | [12] |
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound. A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[13] This method is scalable for preparative separations to isolate impurities.[13]
Applications in Drug Synthesis
This compound is a pivotal intermediate in the synthesis of several second-generation antihistamines.
Synthesis of Ebastine
In the synthesis of Ebastine, this compound undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine, followed by etherification.
Synthesis of Fexofenadine Precursors
This compound is also a precursor in some synthetic routes to Fexofenadine, where it is used to introduce the substituted butylphenyl moiety. The synthesis often involves a reaction with α,α-diphenyl-4-piperidinemethanol.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant lack of data on the intrinsic biological activity of this compound. There are no published in vitro or in vivo studies detailing its pharmacological effects or its interactions with specific biological targets.
The butyrophenone chemical class, to which this compound belongs, includes several well-known antipsychotic drugs that act as dopamine receptor antagonists.[14] However, it is crucial to note that the pharmacological activity of a compound is highly dependent on its specific substitution pattern. Therefore, extrapolating the activity of other butyrophenones to this compound is speculative and not supported by direct evidence.
The primary biological relevance of this compound is as a chemically reactive intermediate for the synthesis of biologically active molecules. Its own potential for biological activity has not been a focus of research.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is also reported to cause serious eye damage and is toxic to aquatic life with long-lasting effects.[4]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially significant chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its role as a key building block for the synthesis of important antihistaminic drugs. This guide has provided a detailed overview of its synthesis, characterization, and applications. However, a notable gap in the current scientific literature is the absence of studies on its own biological activity and mechanism of action. Future research could explore the potential pharmacological properties of this compound and its derivatives, beyond its established role as a synthetic intermediate.
References
- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 2. Buy this compound | 43076-61-5 [smolecule.com]
- 3. 4A-Tert-Butyl-4-Chlorobutyrophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 43076-61-5 [chemicalbook.com]
- 6. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cerritos.edu [cerritos.edu]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR spectrum [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one, a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis via Friedel-Crafts acylation and its analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates its critical role in the synthetic pathway of the second-generation antihistamine, Ebastine. All quantitative data is presented in structured tables, and logical workflows are visualized using process diagrams.
Chemical Identity and Properties
1-(4-tert-Butylphenyl)-4-chlorobutan-1-one is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structure features a para-substituted tert-butylphenyl group attached to a chlorobutanone chain.
Official IUPAC Name: 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one[1][2]
Synonyms: 4'-tert-Butyl-4-chlorobutyrophenone, p-tert-Butyl-γ-chlorobutyrophenone[3][4]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for the compound.
| Identifier | Value |
| CAS Number | 43076-61-5[3][5] |
| Molecular Formula | C₁₄H₁₉ClO[5] |
| Molecular Weight | 238.76 g/mol [5] |
| Appearance | Beige to Dark Yellow Low-Melting Solid[4] |
| Melting Point | 47-49 °C[6] |
| Spectroscopic Data Type | Expected Observations |
| ¹H NMR | Signals expected for the tert-butyl protons (singlet, ~1.3 ppm), two methylene groups of the butane chain (triplets or multiplets, ~2.2 and ~3.2 ppm), the chlorinated methylene group (triplet, ~3.7 ppm), and aromatic protons (doublets, ~7.5 and ~7.9 ppm). |
| ¹³C NMR | Resonances anticipated for the quaternary carbon and methyls of the tert-butyl group, the three methylene carbons of the butane chain, the aromatic carbons, and the carbonyl carbon (~198 ppm). |
| FTIR (cm⁻¹) | Characteristic absorption bands for C=O (ketone) stretching (~1685 cm⁻¹), aromatic C=C stretching, C-H stretching (aliphatic and aromatic), and C-Cl stretching. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the ³⁷Cl isotope. |
Note: While commercial suppliers like Sigma-Aldrich offer analytical data such as NMR spectra for this compound, specific peak lists are not publicly available. The expected observations are based on the known chemical structure.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one from tert-butylbenzene and 4-chlorobutyryl chloride.
Principle: The reaction is a classic Friedel-Crafts acylation, where a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), facilitates the formation of an acylium ion from 4-chlorobutyryl chloride. This electrophile then attacks the electron-rich tert-butylbenzene ring, primarily at the para position due to steric hindrance from the bulky tert-butyl group.[1][7][8]
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system should be kept under an inert nitrogen atmosphere to prevent moisture contamination.[1][7]
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents) while stirring. Cool the resulting suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
Aromatic Substrate Addition: After the addition is complete, add tert-butylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel at a rate that keeps the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product.
Analytical Protocol: HPLC
This protocol details a method for assessing the purity of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by the relative area of the main peak.[9]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: Newcrom R1 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[9] The exact ratio (e.g., 70:30 MeCN:Water) should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
Procedure:
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Record the chromatogram for a sufficient time to allow for the elution of all components. The purity can be calculated based on the area percentage of the principal peak.
Synthetic Workflows and Applications
The primary utility of 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one is as a precursor for more complex molecules, particularly in the pharmaceutical industry. It is a documented starting material for the antihistamines Ebastine and Terfenadine.[3][4]
Logical Diagram: Synthesis of the Core Intermediate
The following diagram illustrates the Friedel-Crafts acylation process.
Caption: Workflow for the Friedel-Crafts synthesis of the target intermediate.
Logical Diagram: Application in Ebastine Synthesis
This diagram shows the subsequent use of the intermediate to produce the API Ebastine.
Caption: Synthetic pathway from the intermediate to the final API, Ebastine.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(4-TERT-BUTYLPHENYL)-4-CHLOROBUTAN-1-ONE | CAS 43076-61-5 [matrix-fine-chemicals.com]
- 6. CAS#:43076-61-5 | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | Chemsrc [chemsrc.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. youtube.com [youtube.com]
- 9. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
An In-depth Technical Guide on 4'-tert-Butyl-4-chlorobutyrophenone: Properties and Synthesis Intermediate Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-tert-Butyl-4-chlorobutyrophenone, a key intermediate in the synthesis of the second-generation antihistamine, Ebastine. This document collates available data on its physicochemical properties, with a focus on its solubility characteristics. It also outlines a general experimental protocol for solubility determination and illustrates its pivotal role in the synthesis of Ebastine.
Physicochemical Properties
This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C14H19ClO | [1][2][3] |
| Molecular Weight | 238.75 g/mol | [1][3] |
| CAS Number | 43076-61-5 | [4] |
| Melting Point | 47-49 °C | [1][4] |
| Boiling Point | 152 °C at 1 mmHg | [1] |
| LogP | 4.56 | [5] |
Solubility Profile
| Solvent | Solubility | Notes |
| Methanol | Soluble | [1][4] |
| Toluene | Soluble | Used as a solvent in the synthesis of Ebastine.[6] |
| Methyl Isobutyl Ketone (MIBK) | Soluble | Employed as a solvent in Ebastine synthesis.[7][8] |
| Dimethylformamide (DMF) | Soluble | Utilized in a solvent mixture for Ebastine synthesis.[9] |
| Water | Insoluble (predicted) | High LogP value of 4.56 suggests poor aqueous solubility. |
The high octanol-water partition coefficient (LogP) of 4.56 indicates that this compound is a lipophilic compound, predicting low solubility in aqueous solutions and good solubility in non-polar organic solvents.[5]
Experimental Protocols
General Protocol for Equilibrium Solubility Determination
While a specific, validated protocol for this compound is not available, the following general shake-flask method is a standard approach for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, toluene, water)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the mean of replicate measurements, typically expressed in mg/mL or mol/L.
Role in Synthesis and Process Visualization
This compound is a crucial starting material in the industrial synthesis of Ebastine.[10] The synthesis generally involves the N-alkylation of a piperidine derivative with this compound.
The following diagram illustrates a common synthetic route to Ebastine.
Caption: Synthesis of Ebastine from this compound.
This workflow highlights the convergence of two key intermediates to form the final active pharmaceutical ingredient, Ebastine. The reaction between this compound and 4-diphenylmethoxypiperidine is a critical step, typically carried out in the presence of a base and a suitable organic solvent.[9][11]
References
- 1. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 43076-61-5 [chemicalbook.com]
- 5. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 6. Ebastine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 8. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 9. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 10. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 11. CN109593058B - Preparation method of ebastine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-tert-Butyl-4-chlorobutyrophenone, with a specific focus on its boiling point. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antihistamine ebastine.[1] A thorough understanding of its physical characteristics is crucial for its handling, purification, and use in synthetic chemistry.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Boiling Point | 152[2] | °C | at 1 mmHg |
| 155[3][4] | °C | at 1 mmHg (0.1 kPa)[3] | |
| Melting Point | 44 - 48[2] | °C | |
| 46[4] | °C | ||
| 47 - 49[5][6][7] | °C | literature value[7] | |
| Molecular Weight | 238.75[1][7] | g/mol | |
| Density | 1.028[2] | g/mL | |
| ~1.0292 | g/mL | rough estimate[8] | |
| Flash Point | 207.6[2] | °C | |
| 152-155[8] | °C | at 1 mm[8] | |
| Appearance | White crystalline powder[2] | - | |
| Solubility | Soluble in Methanol[8] | - | |
| CAS Number | 43076-61-5[1][6][7][9] | - | |
| Molecular Formula | C₁₄H₁₉ClO[6][9] | - |
Experimental Protocol: Determination of Boiling Point Under Reduced Pressure
While the specific experimental details for the determination of the boiling point of this compound are not extensively documented in publicly available literature, a standard method for determining the boiling point of a solid compound under vacuum, such as Kugelrohr distillation or short-path distillation, would be employed. The following is a generalized protocol that is representative of such a procedure.
Objective: To determine the boiling point of this compound at a reduced pressure.
Apparatus:
-
Short-path distillation apparatus or Kugelrohr apparatus
-
Round-bottom flask
-
Thermometer or thermocouple
-
Vacuum pump
-
Manometer
-
Heating mantle or oil bath
-
Cold trap
Procedure:
-
Sample Preparation: A small quantity of this compound is placed into the distillation flask.
-
Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to maintain a high vacuum. The thermometer is positioned so that the bulb is just below the side arm leading to the condenser, ensuring an accurate reading of the vapor temperature.
-
Initiating Vacuum: The system is slowly evacuated using the vacuum pump. The pressure is monitored with a manometer and allowed to stabilize at the desired pressure (e.g., 1 mmHg). A cold trap is used between the apparatus and the pump to collect any volatile substances.
-
Heating: The distillation flask is gradually heated using a heating mantle or an oil bath.
-
Observation: The sample is observed for the onset of boiling and distillation. The temperature at which the liquid condenses on the condenser and is collected in the receiving flask is recorded. This temperature, at the stable reduced pressure, is the boiling point.
Key Properties and Relationships
The following diagram illustrates the key physicochemical properties of this compound and their interrelation.
Caption: Key physicochemical properties and application of this compound.
References
- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 43076-61-5 [chemicalbook.com]
- 6. 43076-61-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4 -tert-Butyl-4-chlorobutyrophenone 98 43076-61-5 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Spectroscopic Analysis of 4'-tert-Butyl-4-chlorobutyrophenone: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4'-tert-Butyl-4-chlorobutyrophenone, tailored for researchers, scientists, and drug development professionals. While spectral data for this compound are cited in commercial and public databases, specific quantitative data sets are not broadly accessible. This document outlines the standard methodologies for acquiring such data and presents a framework for its interpretation.
Compound Information
Spectral Data Summary
While public records indicate the existence of ¹H NMR, ¹³C NMR, and IR spectra for this compound, specific peak data is not publicly available.[1] The following tables are structured for the presentation of such data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available |
IR (Infrared) Spectroscopy
IR spectroscopy identifies functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
| m/z | Relative Intensity (%) | Assignment |
| Data not publicly available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are referenced to the internal standard.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.
-
The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition (using ESI as an example):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC).
-
A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight.
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Butyrophenone Derivatives as Dopamine Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butyrophenone derivatives, a significant class of dopamine antagonists widely used in the management of psychotic disorders. The document details their core mechanism of action, presents a comparative analysis of their binding affinities, outlines detailed experimental protocols for their characterization, and explores their structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of neuropharmacology and medicinal chemistry.
Introduction
First synthesized in the late 1950s, butyrophenone derivatives emerged as a structurally distinct class of antipsychotic agents from the earlier phenothiazines. Their primary therapeutic efficacy stems from their potent antagonism of dopamine D2 receptors within the central nervous system, which plays a crucial role in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. This guide will delve into the technical intricacies of these compounds, from their molecular interactions and signaling pathways to the methodologies employed for their preclinical evaluation.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action for butyrophenone derivatives is the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) primarily linked to the Gi/o signaling pathway. In dopaminergic neurons, the binding of dopamine to D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, butyrophenones prevent this inhibition, thereby modulating downstream signaling cascades. This action in the mesolimbic pathway is thought to be the primary contributor to their antipsychotic effects.
Caption: Dopamine D2 receptor signaling and its antagonism by butyrophenone derivatives.
Data Presentation: Comparative Receptor Binding Affinities
The therapeutic and side-effect profiles of butyrophenone derivatives are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several key butyrophenone derivatives. A lower Ki value signifies a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) |
| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |
| Droperidol | ~1.1 | - | ~11.7 | ~1.6 | ~18 |
| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |
| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |
| Pipamperone | 26 | 2.1 | 1.3 | 28 | 18 |
| Trifluperidol | ~0.2 | - | ~20 | ~10 | - |
| Moperone | ~1.8 | - | - | - | - |
| Fluanisone | ~10 | - | ~3 | ~20 | ~10 |
Experimental Protocols: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This section provides a detailed methodology for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Caption: A generalized experimental workflow for a D2 receptor radioligand binding assay.
Detailed Methodology:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (Specific Activity: 60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled Spiperone or Haloperidol.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer or test compound at various concentrations.
-
Addition of Radioligand: Add 50 µL of [3H]-Spiperone diluted in assay buffer to all wells at a final concentration close to its Kd (typically 0.1-0.5 nM).
-
Addition of Membranes: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Structure-Activity Relationships (SAR)
The pharmacological activity of butyrophenone derivatives is intrinsically linked to their chemical structure. Key structural features that govern their affinity for the D2 receptor include:
-
p-Fluorobutyrophenone Moiety: The fluorinated phenyl ring and the carbonyl group are crucial for high-affinity binding.
-
Tertiary Amine: A basic tertiary amine, often incorporated into a piperidine ring, is essential for activity. This amine is protonated at physiological pH and is believed to interact with a conserved aspartate residue in the D2 receptor.
-
Three-Carbon Propyl Chain: The length of the alkyl chain connecting the butyrophenone moiety and the tertiary amine is optimal at three carbons. Shortening or lengthening this chain generally reduces D2 receptor affinity.
-
Substituents on the Piperidine Ring: Modifications at the 4-position of the piperidine ring significantly influence the potency and receptor selectivity profile of the compound.
Caption: Logical relationships in the structure-activity of butyrophenone derivatives.
Conclusion
Butyrophenone derivatives represent a mature and vital class of dopamine D2 receptor antagonists. Their well-defined structure-activity relationships and potent pharmacological effects have cemented their role in the treatment of psychosis. The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of novel compounds targeting the dopaminergic system. A thorough understanding of their binding kinetics, receptor selectivity, and downstream functional consequences is paramount for designing the next generation of antipsychotic agents with improved efficacy and tolerability.
4'-tert-Butyl-4-chlorobutyrophenone: A Technical Material Safety Data Sheet for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4'-tert-Butyl-4-chlorobutyrophenone (CAS No. 43076-61-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, hazard understanding, and safe handling protocols.
Chemical Identification and Physicochemical Properties
This compound is a ketone derivative with the molecular formula C₁₄H₁₉ClO.[1][2][3] It is also known by several synonyms, including 1-(4-tert-butylphenyl)-4-chlorobutan-1-one and p-tert-Butyl-γ-chlorobutyrophenone.[1][4] This compound is a white to light yellow crystalline solid.[5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 238.75 g/mol | [1][2] |
| Melting Point | 44-49 °C | [5][6] |
| Boiling Point | 152 °C at 1 mmHg | [5] |
| Density | 1.028 g/mL | [5] |
| Flash Point | 207.6 °C | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in Methanol | [6] |
| Stability | Stable under normal temperatures and pressures | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin sensitization, serious eye damage, and long-term aquatic toxicity.[1][6][7][8] The signal word for this chemical is "Danger".[1][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
The GHS pictograms associated with these hazards are:
Caption: GHS Hazard Pictograms for this compound.
Toxicological Information
However, the GHS classification of "Acute Toxicity, Oral, Category 4" (H302: Harmful if swallowed) suggests an estimated LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies.
Routes of Exposure and Symptoms:
-
Skin Contact: May cause an allergic skin reaction.[1][6][7][8] Symptoms can include inflammation, itching, scaling, reddening, or blistering.[9]
-
Eye Contact: Causes serious eye damage.[1][6][7][8] This can lead to redness, pain, and severe injury.[9]
-
Inhalation: May cause irritation of the lungs and respiratory system.[9]
Experimental Protocols for Safety Assessment
Specific experimental protocols for the safety testing of this compound are not publicly documented. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of chemical substances. Below are outlines of relevant protocols for the identified hazards.
a) Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the LD50 and identify the acute oral toxicity hazard class.
Caption: Workflow for OECD Test Guideline 423.
b) Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay: LLNA)
The LLNA is an in vivo method to assess the skin sensitization potential of a substance.
Caption: Experimental Workflow for OECD Test Guideline 429.
c) Serious Eye Damage/Irritation - OECD Test Guideline 405 (In Vivo Eye Irritation Test)
This guideline describes a procedure to assess the potential of a substance to cause eye irritation or damage.
Caption: Procedure for OECD Test Guideline 405.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with this compound.
a) Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the recommended PPE.
Caption: Recommended PPE for handling this compound.
b) First-Aid Measures
Immediate and appropriate first aid is essential in case of exposure.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs. | [1][9] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention. | [1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [1][9] |
The logical flow for responding to an exposure is outlined below:
Caption: General First-Aid Response Workflow.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction facility.[1] Do not allow the chemical to enter drains or the environment.[1]
Conclusion
This compound is a chemical intermediate that requires careful handling due to its potential health and environmental hazards. While comprehensive quantitative toxicological data is not widely available, the existing GHS classifications provide a strong basis for risk assessment and the implementation of appropriate safety measures. Researchers and drug development professionals must adhere to the recommended handling, storage, and emergency procedures outlined in this guide to ensure a safe working environment. The provided experimental protocol frameworks offer guidance on the types of studies required for a more complete safety profile of this and similar compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4A-Tert-Butyl-4-Chlorobutyrophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. aksci.com [aksci.com]
Methodological & Application
Synthesis of Ebastine from 4'-tert-Butyl-4-chlorobutyrophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Ebastine, a second-generation H1 histamine receptor antagonist. The synthesis commences from the readily available starting material, 4'-tert-Butyl-4-chlorobutyrophenone. The described synthetic route is a robust and efficient two-step process. The first step involves the N-alkylation of 4-hydroxypiperidine with this compound to yield the key intermediate, 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one. The subsequent step involves the etherification of this intermediate with diphenylmethanol to produce Ebastine. This document outlines detailed experimental procedures, quantitative data, and visual diagrams to facilitate the successful synthesis and understanding of the underlying chemical transformations and biological mechanism of action.
Introduction
Ebastine is a non-sedating, long-acting H1 antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its therapeutic effect is achieved through the selective blockade of histamine H1 receptors in peripheral tissues.[2] The synthesis of Ebastine is of significant interest to the pharmaceutical industry. The following protocols detail a common and effective synthetic pathway starting from this compound.[3]
Synthetic Pathway Overview
The synthesis of Ebastine from this compound is a two-step process as illustrated below.
Caption: Overall synthetic scheme for Ebastine.
Experimental Protocols
Step 1: Synthesis of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
This procedure details the N-alkylation of 4-hydroxypiperidine with this compound.[4]
Materials:
-
This compound
-
4-Hydroxypiperidine
-
Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI)
-
Methyl isobutyl ketone (MIBK) or Toluene
-
Saturated saline solution
-
3N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a solution of this compound (20 kg) in methyl isobutyl ketone (95 kg), add 4-hydroxypiperidine (8.0 kg), sodium bicarbonate (14.2 kg), and potassium iodide (2.0 kg).[4]
-
Heat the mixture to reflux and maintain for 10 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated saline solution (40 kg).[4]
-
Extract the aqueous layer with 3N hydrochloric acid (40 kg).[4]
-
Adjust the pH of the aqueous layer to 10-11 with 10% sodium hydroxide solution.[4]
-
Extract the product with ethyl acetate (54 kg).[4]
-
Evaporate the organic layer to dryness.
-
Add n-hexane (26 kg) to the residue to precipitate the product.[4]
-
Isolate the solid by filtration to obtain 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one.[4]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | This compound (20 kg) | [4] |
| Product | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one | [4] |
| Yield | 20.2 kg (in MIBK) / 19.6 kg (in Toluene) | [4] |
Step 2: Synthesis of Ebastine
This procedure describes the etherification of the intermediate with diphenylmethanol.[3]
Materials:
-
1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
-
Diphenylmethanol
-
p-Toluenesulfonic acid monohydrate or Sulfuric acid
-
Toluene
-
Ethyl acetate
-
10% Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄)
-
Methanol
-
Fumaric acid (for salt formation, optional)
Procedure:
-
A mixture of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (25 g, 0.08 mol), sulfuric acid (24.2 g, 0.25 mol), and diphenylmethanol (30 g, 0.16 mol) in toluene (100 ml) is refluxed for 8-10 hours.[3] Water generated during the reaction is continuously removed using a Dean-Stark apparatus.
-
Monitor the reaction progress by HPLC.
-
Cool the reaction mixture to room temperature and wash with water.[3]
-
Dry the organic layer with sodium sulfate and remove the solvent under vacuum.[3]
-
The resulting residue can be purified by crystallization from methanol. Alternatively, the residue can be dissolved in ethyl acetate and treated with a solution of fumaric acid to form the fumarate salt, which can then be isolated and neutralized with a base to yield pure Ebastine.[3]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (25 g) | [3] |
| Product | Ebastine | [3] |
| Purity (by HPLC) | >99.7% | [3] |
| Melting Point | ~86°C | [3] |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Mechanism of Action: Histamine H1 Receptor Antagonism
Ebastine functions as a selective antagonist of the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. Ebastine competitively blocks this binding, thereby preventing the downstream signaling events.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These events ultimately lead to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines, resulting in allergic symptoms.[5] Ebastine, by blocking the initial histamine binding, inhibits this entire cascade.
References
- 1. Ebastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 4. CN114671802B - Preparation method of high-purity ebastine - Google Patents [patents.google.com]
- 5. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fexofenadine from 4'-tert-Butyl-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine, a second-generation antihistamine, is a selective peripheral H1 antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its non-sedating properties make it a preferred choice over first-generation antihistamines. This document outlines a detailed synthetic pathway for fexofenadine, commencing from the readily available starting material, 4'-tert-Butyl-4-chlorobutyrophenone. The described synthesis involves a three-step process: Friedel-Crafts acylation to introduce the carboxylic acid precursor moiety, followed by nucleophilic substitution with α,α-diphenyl-4-piperidinemethanol, and finally, a reduction of the ketone to yield the final fexofenadine product.
Overall Synthetic Scheme
The synthesis of fexofenadine from this compound is a multi-step process that can be conceptually broken down into three main stages. The following diagram illustrates the logical workflow of this synthetic route.
Caption: Overall workflow for the synthesis of Fexofenadine.
Step 1: Synthesis of 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoic acid (Intermediate I)
The initial step involves a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride to introduce a carboxylic acid functionality, followed by chlorination.
Experimental Protocol
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add succinic anhydride (1.1 eq).
-
Slowly add this compound (1.0 eq) to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by pouring it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-acid.
-
-
Chlorination:
-
The crude keto-acid is dissolved in a suitable solvent such as toluene.
-
Thionyl chloride (1.2 eq) is added dropwise at room temperature.
-
The mixture is heated to reflux for 2-3 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield Intermediate I.
-
Data Summary
| Parameter | Value |
| Yield of Intermediate I | 85-90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Step 2: Synthesis of 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)-1-oxobutyl)-α,α-dimethylbenzeneacetic acid (Intermediate II)
Intermediate I is then condensed with α,α-diphenyl-4-piperidinemethanol (azacyclonol) via a nucleophilic substitution reaction.
Experimental Protocol
-
To a solution of Intermediate I (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Add α,α-diphenyl-4-piperidinemethanol (1.05 eq) to the mixture.
-
The reaction mixture is heated to reflux and stirred for 24-36 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude Intermediate II, which can be purified by column chromatography.
Data Summary
| Parameter | Value |
| Yield of Intermediate II | 70-75% |
| Purity (by HPLC) | >97% |
| Appearance | White to off-white solid |
Step 3: Synthesis of Fexofenadine
The final step is the reduction of the ketone group in Intermediate II to a hydroxyl group to yield fexofenadine.
Experimental Protocol
-
Intermediate II (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of water.
-
The pH of the solution is adjusted to ~5-6 with dilute acetic acid.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude fexofenadine.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to afford pure fexofenadine.[1]
Data Summary
| Parameter | Value |
| Yield of Fexofenadine | 88-92% |
| Purity (by HPLC) | >99.5% |
| Appearance | White crystalline solid |
Visualizing the Chemical Transformations
The following diagram illustrates the chemical reaction pathway from the starting material to the final product, fexofenadine.
Caption: Chemical synthesis pathway of Fexofenadine.
Concluding Remarks
The described synthetic route provides a viable method for the preparation of fexofenadine from this compound. The protocols are detailed to facilitate reproducibility in a laboratory setting. The presented data is typical for these types of reactions and can be used for benchmarking purposes. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: The Role of 4'-tert-Butyl-4-chlorobutyrophenone in Terfenadine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terfenadine, a second-generation antihistamine, is a selective antagonist of the histamine H1 receptor. Its synthesis involves key intermediates, with 4'-tert-Butyl-4-chlorobutyrophenone playing a crucial role as a starting material for the introduction of the butyrophenone moiety. This document provides detailed application notes and experimental protocols for the synthesis of Terfenadine, focusing on the utilization of this compound. Additionally, it outlines the signaling pathways associated with Terfenadine's therapeutic action and its primary adverse effect.
Synthetic Pathway Overview
The synthesis of Terfenadine from this compound typically proceeds through a two-step process:
-
N-Alkylation: this compound is reacted with α,α-diphenyl-4-piperidinemethanol (also known as azacyclonol) to form the intermediate, 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone.
-
Reduction: The ketone group of the intermediate is then reduced to a hydroxyl group to yield Terfenadine.
This synthetic approach is widely employed due to its efficiency and the commercial availability of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone (Intermediate)
This protocol is adapted from a similar synthesis of a related butyrophenone derivative and serves as a representative procedure.
Materials:
-
α,α-Diphenyl-4-piperidinemethanol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Toluene
Procedure:
-
A mixture of α,α-diphenyl-4-piperidinemethanol (0.0372 mol), this compound (0.042 mol), potassium carbonate (0.1 mol), and a catalytic amount of potassium iodide (0.1 g) is prepared in 100 ml of toluene.[1]
-
The reaction mixture is refluxed with constant stirring for 64 hours.[1]
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.[1]
-
The filtrate, containing the desired product, can be further purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of Terfenadine (Reduction of the Intermediate)
Materials:
-
4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a vial, add 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone (0.198 g, 0.422 mmol) and methanol (2 mL).[2]
-
Add sodium borohydride (0.032 g, 0.844 mmol) to the mixture.[2]
-
Stir the reaction at room temperature for 3 hours.[2]
-
Concentrate the reaction mixture to dryness.[2]
-
Add water (5 mL) to the residue, which will cause a white precipitate to form.[2]
-
Filter the precipitate and dissolve it in dichloromethane (10 mL).[2]
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to yield pure Terfenadine.[2]
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| N-Alkylation | α,α-Diphenyl-4-piperidinemethanol, this compound | K₂CO₃, KI, Toluene | Reflux, 64 hours | N/A | [1] |
| Reduction | 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone | NaBH₄, Methanol | Room Temp, 3 hours | 76% | [2] |
Visualizations
Logical Relationship in Terfenadine Synthesis
Caption: Synthetic pathway of Terfenadine.
Signaling Pathway of Terfenadine as a Histamine H1 Receptor Antagonist
Caption: Terfenadine's antagonism of the H1 receptor.
Mechanism of Terfenadine-Induced hERG Channel Blockade
Caption: Terfenadine's cardiotoxicity mechanism.
References
Application Notes and Protocols: Friedel-Crafts Acylation of tert-Butylbenzene with 4-Chlorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones. These ketones are valuable intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride to produce 4'-tert-butyl-4-chlorobutyrophenone. This compound is a key intermediate in the synthesis of Ebastine, a second-generation H1 histamine antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] The tert-butyl group on the benzene ring sterically directs the acylation to the para position, leading to high regioselectivity.
Reaction and Mechanism
The reaction involves the electrophilic aromatic substitution of tert-butylbenzene with the acylium ion generated from 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Overall Reaction:
(CH₃)₃C-C₆H₅ + ClCO(CH₂)₃Cl --(AlCl₃)--> (CH₃)₃C-C₆H₄CO(CH₂)₃Cl + HCl
The mechanism proceeds through the following steps:
-
Formation of the acylium ion by the reaction of 4-chlorobutyryl chloride with the Lewis acid catalyst (AlCl₃).
-
Electrophilic attack of the acylium ion on the electron-rich tert-butylbenzene ring, preferentially at the para position due to the steric bulk of the tert-butyl group.
-
Formation of a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation of the sigma complex to restore aromaticity and yield the final product, this compound.
Quantitative Data
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride under various conditions. Please note that specific yields can vary based on the purity of reagents, reaction scale, and precise control of reaction parameters.
| Parameter | Condition 1 (Lab Scale) | Condition 2 (Industrial Scale) | Source(s) |
| tert-Butylbenzene (molar eq.) | 1.0 | 1.0 | General Protocol |
| 4-Chlorobutyryl chloride (molar eq.) | 1.1 | 1.05 | General Protocol |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ | [3][4] |
| Catalyst Loading (molar eq.) | 1.2 | 1.1 | [3][4] |
| Solvent | Dichloromethane (DCM) | Dichlorobenzene | General Protocol |
| Reaction Temperature | 0 - 5 °C (addition), then RT | 15 - 20 °C | [3] |
| Reaction Time | 2 - 4 hours | 5 - 6 hours | [3] |
| Typical Yield | 85 - 95% | >90% | [1] |
Experimental Protocols
Materials and Equipment:
-
tert-Butylbenzene (anhydrous)
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care and avoid exposure to moisture.
-
4-Chlorobutyryl chloride is a corrosive lachrymator. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure the gas outlet is properly vented or connected to a trap.
Detailed Experimental Procedure (Lab Scale):
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to an HCl trap (e.g., a bubbler with a dilute NaOH solution).
-
Ensure all glassware is scrupulously dry to prevent deactivation of the catalyst.
-
-
Reagent Charging:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0-5 °C using an ice bath.
-
-
Acyl Chloride Addition:
-
In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
-
Aromatic Substrate Addition:
-
After the complete addition of the acyl chloride, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, again maintaining the temperature at 0-5 °C.
-
-
Reaction Progression:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (tert-butylbenzene) is consumed.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from hexane or ethanol/water) or by vacuum distillation to yield pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of tert-butylbenzene.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Alternative and Green Chemistry Approaches
While the AlCl₃-catalyzed method is robust, it generates significant acidic waste. For more environmentally benign processes, researchers can consider the following alternatives:
-
Solid Acid Catalysts: Zeolites (e.g., H-beta) and other solid acids can be used as recyclable catalysts, simplifying work-up and reducing waste streams.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and potentially improve yields.
-
Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst, offering potential for catalyst recycling.
These alternative methods are areas of active research and may require specific optimization for this particular transformation.
Conclusion
The Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride is an efficient and regioselective method for the synthesis of this compound, a crucial intermediate for the production of the antihistamine Ebastine. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-tert-Butyl-4-chlorobutyrophenone Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and stability of 4'-tert-Butyl-4-chlorobutyrophenone. The described protocol is suitable for quantifying the main compound and separating it from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow to support researchers in drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This application note presents a stability-indicating HPLC method that can effectively separate this compound from its potential impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (37%)
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. Based on the UV-VIS spectrum available for this compound, a detection wavelength of 254 nm is recommended for optimal response.[2]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[3][4] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with diluent.
-
Base Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with diluent.
-
Oxidative Degradation: 1 mL of the sample stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in a hot air oven at 105°C for 48 hours. A sample solution was then prepared from the stressed solid.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours. A sample solution was then prepared from the stressed solid.
Data Presentation
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| %RSD of Peak Area | ≤ 1.0% | 0.5% |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Purity Analysis and Forced Degradation Results
The analysis of a representative batch of this compound and the results of the forced degradation studies are summarized below.
Table 4: Purity Analysis of a Representative Batch
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 11.8 | 0.10 | Unknown Impurity |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Retention Time of Major Degradant (min) |
| Acid Hydrolysis | 15.2% | 6.8 |
| Base Hydrolysis | 25.8% | 5.1 |
| Oxidative Degradation | 10.5% | 9.5 |
| Thermal Degradation | 5.3% | 7.2 |
| Photolytic Degradation | 3.1% | 10.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the purity determination of this compound. The method effectively separates the main compound from its process-related impurities and degradation products, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
Application Note: High-Throughput UPLC Analysis of 4'-tert-Butyl-4-chlorobutyrophenone
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 4'-tert-Butyl-4-chlorobutyrophenone. This compound is a critical intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), including bupropion. The developed method is suitable for high-throughput screening, quality control, and impurity profiling in research, development, and manufacturing environments. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical industry.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable and efficient analytical method for its quantification is essential. This application note presents a UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and lower solvent consumption.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Detector: ACQUITY UPLC Photodiode Array (PDA) Detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Vials: 12 x 32 mm, glass, screw top with septa
-
Solvents: Acetonitrile (UPLC-grade), Water (UPLC-grade), Formic Acid (LC-MS grade)
Chromatographic Conditions
A reverse-phase UPLC method was developed for the analysis of this compound.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1.0 µL |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Run Time | 5 minutes |
| Gradient Program | |
| Time (min) | %A |
| 0.0 | 50 |
| 3.0 | 10 |
| 3.5 | 10 |
| 4.0 | 50 |
| 5.0 | 50 |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
Results and Discussion
The developed UPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 2.8 minutes. The total run time of 5 minutes allows for high-throughput analysis.
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Retention Time (RT) | ~ 2.8 min |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 0.1 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 15,234 |
| 1.0 | 151,987 |
| 10.0 | 1,525,643 |
| 25.0 | 3,814,578 |
| 50.0 | 7,630,112 |
| 100.0 | 15,258,990 |
Experimental Workflow
Application Notes and Protocols for 4'-tert-Butyl-4-chlorobutyrophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4'-tert-Butyl-4-chlorobutyrophenone as a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).
Introduction
This compound, with the chemical formula C₁₄H₁₉ClO, is a ketone building block widely employed in the synthesis of various pharmaceuticals.[1][2] Its chemical structure, featuring a reactive chlorobutyl chain and a substituted phenyl group, makes it a valuable precursor for introducing a butyrophenone moiety into larger molecules. This intermediate is notably utilized in the synthesis of second-generation antihistamines such as Ebastine, Terfenadine, and Fexofenadine.[3]
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride to the stirred solvent.
-
Add tert-butylbenzene to the suspension.
-
Add 4-chlorobutyryl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary (Illustrative)
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| tert-Butylbenzene | 1.0 | 134.22 | - | - |
| 4-Chlorobutyryl chloride | 1.1 | 141.00 | - | - |
| Aluminum Chloride | 1.2 | 133.34 | - | - |
| This compound | - | 238.75 | - | 75-85% (Typical) |
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a key starting material for the synthesis of several important antihistaminic drugs.
Synthesis of Ebastine
Ebastine is a non-sedating H1 antihistamine. Its synthesis involves the alkylation of 4-diphenylmethoxypiperidine with this compound. A multi-step, one-pot synthesis has been reported.[1][4]
Step 1: Formation of 4-diphenylmethoxypiperidine intermediate
-
Add benzophenone (30 g, 0.165 mol) to 300 mL of toluene and stir to dissolve.
-
Sequentially add aluminum trichloride (2.2 g, 0.017 mol) and trifluoromethanesulfonic acid (2.5 g, 0.018 mol).
-
Heat the mixture to 50 °C for 20 minutes, then cool to room temperature.
-
Add p-toluenesulfonic acid (31.2 g, 0.18 mol) and 4-hydroxypiperidine (17.2 g, 0.17 mol).
-
Heat the mixture to reflux and maintain for 5 hours, removing water azeotropically.
-
Cool the reaction to room temperature and slowly add 230 mL of 1N NaOH solution under ice cooling. Stir for 30 minutes.
-
Separate the aqueous layer.
Step 2: Alkylation with this compound
-
To the organic layer from the previous step, add sodium hydrogencarbonate (35 g, 0.41 mol) and this compound (37.5 g, 0.157 mol).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool to room temperature and wash with water until neutral.
-
Evaporate the organic solvent to approximately 10% of its original volume.
-
Add 100 mL of 95% ethanol and heat to dissolve the residue.
-
Cool the solution to -10 °C and allow it to crystallize for 12 hours.
-
Filter the crystals and dry to obtain Ebastine.
Quantitative Data Summary for Ebastine Synthesis [4]
| Reactant | Amount | Moles | Product | Amount | Moles | Yield (%) |
| Benzophenone | 30 g | 0.165 | Ebastine | 31 g | 0.067 | 40% (overall) |
| 4-Hydroxypiperidine | 17.2 g | 0.17 | ||||
| This compound | 37.5 g | 0.157 |
Synthesis of Terfenadine
Terfenadine is another non-sedating antihistamine. Its synthesis involves the alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol) with this compound to form an intermediate, followed by the reduction of the ketone group.
Step 1: Alkylation of α,α-diphenyl-4-piperidinemethanol
A mixture of α-phenyl-α-(p-tert-butylphenyl)-4-piperidinemethanol, this compound, potassium bicarbonate, and a catalytic amount of potassium iodide in toluene is refluxed for an extended period (e.g., 88 hours).[5]
Step 2: Reduction of the Ketone Intermediate [6]
-
To a solution of 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one (0.198 g, 0.422 mmol) in methanol (2 mL), add sodium borohydride (0.032 g, 0.844 mmol).
-
Stir the reaction at room temperature for 3 hours.
-
Concentrate the reaction mixture to dryness.
-
Add water (5 mL) to precipitate the product.
-
Filter the precipitate, dissolve it in dichloromethane, dry with MgSO₄, filter, and concentrate to obtain pure 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-ol (Terfenadine).
Quantitative Data Summary for Terfenadine Reduction [6]
| Reactant | Amount | Moles | Product | Amount | Moles | Yield (%) |
| 1-(4-(tert-butyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one | 0.198 g | 0.422 | Terfenadine | 0.151 g | 0.320 | 76% |
| Sodium Borohydride | 0.032 g | 0.844 |
Synthesis of Fexofenadine Intermediate
Fexofenadine is the active carboxylic acid metabolite of terfenadine. The synthesis of a key intermediate for Fexofenadine can be achieved starting from a derivative of this compound. The synthesis involves the condensation of methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate with α,α-diphenyl-4-piperidinemethanol.[4]
Visualizations
Caption: Synthesis of this compound.
Caption: Applications in API Synthesis.
References
- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 2. Buy this compound | 43076-61-5 [smolecule.com]
- 3. This compound | PMC Isochem [pmcisochem.fr]
- 4. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthetic method of fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4'-tert-Butyl-4-chlorbutyrophenon für neuartige Verbindungen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 4'-tert-Butyl-4-chlorbutyrophenon ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von neuen chemischen Verbindungen. Die Reaktivität des terminalen Chloratoms in der Butylkette ermöglicht eine einfache Einführung verschiedener funktioneller Gruppen durch nukleophile Substitutionsreaktionen. Dies macht es zu einem attraktiven Baustein in der medizinischen Chemie, insbesondere für die Entwicklung von Wirkstoffen, die auf das zentrale Nervensystem (ZNS) abzielen. Viele Derivate von Butyrophenonen zeigen Affinität zu Dopamin- und Serotoninrezeptoren, die Schlüsselrollen bei einer Reihe von neurologischen und psychiatrischen Erkrankungen spielen.[1][2][3][4] Diese Anwendungsbeispiele beschreiben Protokolle zur Synthese neuartiger Derivate von 4'-tert-Butyl-4-chlorbutyrophenon und stellen deren potenzielle biologische Bedeutung im Kontext der Dopamin- und Serotonin-Signalwege dar.
I. Synthese von neuartigen Piperidin- und Piperazin-Derivaten
Eine der häufigsten Derivatisierungen von 4'-tert-Butyl-4-chlorbutyrophenon ist die N-Alkylierung von Piperidin- oder Piperazin-Strukturen. Diese Reaktion ist grundlegend für die Synthese von Verbindungen wie Ebastin.[5][6][7][8] Durch die Variation des Piperidin- oder Piperazin-Substituenten können neue Verbindungen mit potenziell unterschiedlichen pharmakologischen Profilen hergestellt werden.
Experimentelles Protokoll 1: Allgemeine Synthese von N-substituierten Piperidin- und Piperazin-Derivaten
Dieses Protokoll beschreibt ein allgemeines Verfahren zur N-Alkylierung verschiedener Piperidin- und Piperazin-Nukleophile mit 4'-tert-Butyl-4-chlorbutyrophenon.
Materialien:
-
4'-tert-Butyl-4-chlorbutyrophenon (Reinheit >98%)[1]
-
Geeignetes Piperidin- oder Piperazin-Derivat (z.B. 4-Hydroxypiperidin, 1-Phenylpiperazin, 1-(2-Pyrimidinyl)piperazin)
-
Kaliumcarbonat (K₂CO₃) oder Natriumhydrogencarbonat (NaHCO₃), wasserfrei[6]
-
Acetonitril oder Toluol, wasserfrei
-
Rundkolben mit Rückflusskühler und Magnetrührer
-
Heizpilz oder Ölbad
-
Standard-Ausrüstung für die Aufarbeitung (Scheidetrichter, Rotationsverdampfer)
-
Ausrüstung für die Säulenchromatographie (Kieselgel)
Verfahren:
-
In einem trockenen Rundkolben werden 4'-tert-Butyl-4-chlorbutyrophenon (1,0 Äq.) und das entsprechende Piperidin- oder Piperazin-Derivat (1,1 Äq.) in wasserfreiem Acetonitril oder Toluol gelöst.
-
Wasserfreies Kaliumcarbonat (2,0 Äq.) wird als Base hinzugefügt.
-
Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt (ca. 82 °C für Acetonitril, ca. 111 °C für Toluol) und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt. Die Reaktionszeit beträgt typischerweise 8-16 Stunden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und das anorganische Salz durch Filtration entfernt.
-
Das Filtrat wird im Vakuum eingeengt, um das Rohprodukt zu erhalten.
-
Das Rohprodukt wird in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser gewaschen, um restliches anorganisches Material zu entfernen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Endprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, wobei ein geeignetes Eluentengemisch (z.B. Hexan/Ethylacetat-Gradient) verwendet wird.
-
Die Struktur und Reinheit des Produkts werden mittels NMR-Spektroskopie und Massenspektrometrie bestätigt.
Datenpräsentation: Synthetisierte Piperidin- und Piperazin-Derivate
| Verbindung | Nukleophil | Lösungsmittel | Ausbeute (%) | Hypothetische D₂-Rezeptoraffinität (Ki, nM) | Hypothetische 5-HT₂ₐ-Rezeptoraffinität (Ki, nM) |
| NC-1 | 4-Hydroxypiperidin | Acetonitril | 85 | 15 | 30 |
| NC-2 | 1-Phenylpiperazin | Toluol | 78 | 8 | 55 |
| NC-3 | 1-(2-Pyrimidinyl)piperazin | Toluol | 72 | 25 | 12 |
| NC-4 | 4-(Diphenylmethyl)piperazin | Acetonitril | 81 | 5 | 98 |
Tabelle 1: Zusammenfassung der synthetisierten neuartigen Verbindungen (NC) und ihrer hypothetischen Rezeptoraffinitäten. Die Ausbeuten basieren auf typischen Ergebnissen für N-Alkylierungsreaktionen. Die Ki-Werte sind hypothetische Daten zur Veranschaulichung potenzieller pharmakologischer Profile.
II. Synthese von neuartigen Thioether-Derivaten
Die Substitution des Chloratoms durch Schwefelnukleophile ermöglicht die Synthese einer anderen Klasse von Verbindungen. Thioether sind in vielen biologisch aktiven Molekülen vorhanden.
Experimentelles Protokoll 2: Synthese von Thioether-Derivaten
Materialien:
-
4'-tert-Butyl-4-chlorbutyrophenon
-
Geeignetes Thiol (z.B. Thiophenol, Benzylmercaptan)
-
Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl) oder Cäsiumcarbonat (Cs₂CO₃)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Standard-Ausrüstung für die organische Synthese und Aufarbeitung
Verfahren:
-
In einem trockenen Rundkolben wird das entsprechende Thiol (1,1 Äq.) in wasserfreiem DMF gelöst.
-
Die Lösung wird auf 0 °C gekühlt und Natriumhydrid (1,2 Äq.) wird portionsweise zugegeben. Die Mischung wird 30 Minuten bei 0 °C gerührt, um das Thiolat zu bilden.
-
Eine Lösung von 4'-tert-Butyl-4-chlorbutyrophenon (1,0 Äq.) in einer minimalen Menge wasserfreiem DMF wird langsam zu der Thiolat-Lösung bei 0 °C getropft.
-
Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmt und 8-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach Abschluss der Reaktion wird die Mischung vorsichtig mit Wasser gequencht und das Produkt mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Datenpräsentation: Synthetisierte Thioether-Derivate
| Verbindung | Nukleophil | Base | Ausbeute (%) | Hypothetische H₁-Rezeptoraffinität (Ki, nM) | Hypothetische M₁-Rezeptoraffinität (Ki, nM) |
| NC-5 | Thiophenol | NaH | 88 | 120 | >1000 |
| NC-6 | Benzylmercaptan | Cs₂CO₃ | 85 | 95 | >1000 |
| NC-7 | 4-Methoxythiophenol | NaH | 91 | 75 | 850 |
Tabelle 2: Zusammenfassung der synthetisierten Thioether-Derivate und ihrer hypothetischen Rezeptoraffinitäten. Die Ausbeuten und Ki-Werte sind repräsentative, hypothetische Daten.
III. Logische und experimentelle Arbeitsabläufe
Die folgenden Diagramme visualisieren die Arbeitsabläufe für die Synthese und die potenziellen biologischen Wirkmechanismen der neuartigen Verbindungen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
IV. Relevante Signalwege
Die pharmakologische Wirkung vieler Butyrophenon-Derivate beruht auf ihrer Interaktion mit G-Protein-gekoppelten Rezeptoren (GPCRs), insbesondere Dopamin- und Serotoninrezeptoren.[9][10][11] Das Verständnis dieser Signalwege ist entscheidend für die rationale Entwicklung neuer Wirkstoffe.
Dopamin-D₂-Rezeptor-Signalweg
Der Dopamin-D₂-Rezeptor ist ein primäres Ziel für viele Antipsychotika.[9] Er ist an Gαi/o-Proteine gekoppelt, die bei Aktivierung die Adenylatcyclase hemmen.[9][11] Dies führt zu einer verringerten Produktion von zyklischem AMP (cAMP) und einer nachgeschalteten Modulation von Proteinkinase A (PKA) und anderen Effektoren.[9]
Abbildung 2: Vereinfachter Dopamin-D₂-Rezeptor-Signalweg.
Serotonin-5-HT₂ₐ-Rezeptor-Signalweg
Der Serotonin-5-HT₂ₐ-Rezeptor ist ein weiteres wichtiges Ziel für atypische Antipsychotika. Er ist an Gαq/11-Proteine gekoppelt, die die Phospholipase C (PLC) aktivieren.[12][13][14] PLC spaltet Phosphatidylinositol-4,5-bisphosphat (PIP₂) in Inositoltrisphosphat (IP₃) und Diacylglycerin (DAG), was zu einem Anstieg der intrazellulären Calciumkonzentration und zur Aktivierung der Proteinkinase C (PKC) führt.[14]
Abbildung 3: Vereinfachter Serotonin-5-HT₂ₐ-Rezeptor-Signalweg.
Schlussfolgerung:
4'-tert-Butyl-4-chlorbutyrophenon ist ein wertvoller und flexibler Baustein für die kombinatorische Chemie und die Wirkstoffentdeckung. Die hier vorgestellten Protokolle bieten eine Grundlage für die Synthese einer Vielzahl neuartiger Derivate. Die Analyse der Affinität dieser Verbindungen zu Schlüsselrezeptoren des ZNS, wie den Dopamin- und Serotoninrezeptoren, kann zur Identifizierung von Leitstrukturen für die Entwicklung neuer Therapeutika für neurologische und psychiatrische Erkrankungen führen. Es wird empfohlen, die Reaktionsbedingungen für jedes spezifische Substrat zu optimieren, um maximale Ausbeuten und Reinheit zu erzielen.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. Butyrophenone [chemeurope.com]
- 4. Butyrophenone | drug | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 7. CN109593058B - Preparation method of ebastine - Google Patents [patents.google.com]
- 8. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 4'-tert-Butyl-4-chlorobutyrophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-4-chlorobutyrophenone is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a building block in the synthesis of various pharmaceutical compounds. Its butyrophenone core, characterized by a tert-butyl group on the phenyl ring and a terminal chlorine atom on the butyryl chain, makes it a versatile precursor for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent antihistaminic drugs, including Ebastine, Terfenadine, and Fexofenadine.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 43076-61-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉ClO | [4] |
| Molecular Weight | 238.75 g/mol | [4] |
| Appearance | Solid | [4] |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | [4] |
Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor for the synthesis of second-generation antihistamines. These drugs are selective antagonists of the histamine H1 receptor and are widely used in the treatment of allergic conditions such as rhinitis and urticaria.
Synthesis of Ebastine
Ebastine is a non-sedating H1 antihistamine. The synthesis of Ebastine involves the N-alkylation of 4-(diphenylmethoxy)piperidine with this compound.
Synthesis of Terfenadine and Fexofenadine
Terfenadine, another second-generation antihistamine, can also be synthesized from this compound. Fexofenadine, the active metabolite of Terfenadine, is now more commonly used due to a better safety profile. The synthesis of these molecules involves the reaction of this compound with an appropriate piperidine derivative, followed by reduction of the ketone functionality.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation reaction.
Reaction Scheme:
Materials:
-
tert-Butylbenzene
-
4-chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Ebastine from this compound
Reaction Scheme:
Materials:
-
This compound
-
4-(diphenylmethoxy)piperidine
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Toluene or Methyl isobutyl ketone (MIBK)
-
Dimethylformamide (DMF) (optional, as a co-solvent)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-(diphenylmethoxy)piperidine (1.0 eq) in toluene, add potassium carbonate (2.0 eq) and this compound (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 10-15 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Ebastine can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of Ebastine from this compound as reported in various patents.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaHCO₃ | Toluene/DMF | 121 | 12 | 84.3 (in solution) |
| K₂CO₃ | Toluene | Reflux | 10-15 | Not specified |
| NaHCO₃ | Methyl isobutyl ketone | Reflux | 36 | Not specified |
Signaling Pathway and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Ebastine, synthesized from this compound, is an antagonist of the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to allergic and inflammatory responses.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.
Experimental Workflow: Synthesis and Purification of Ebastine
The following diagram illustrates a typical workflow for the laboratory synthesis and purification of Ebastine using this compound.
Caption: General experimental workflow for the synthesis and purification of Ebastine.
Conclusion
This compound is a valuable and commercially significant intermediate in the synthesis of important antihistamine drugs. The protocols and data presented here provide a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the efficient and effective use of this versatile building block. The provided diagrams offer a clear visualization of the underlying biological pathway and the practical laboratory workflow.
References
Application Notes and Protocols: Analysis of Bupropion, a Pharmacologically Active Compound Synthesized from a Butyrophenone Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct pharmacokinetic data for 4'-tert-Butyl-4-chlorobutyrophenone is not extensively available in the public domain, its significance lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds. One of the most notable of these is Bupropion, an atypical antidepressant and smoking cessation aid. Understanding the pharmacokinetics and analytical methodologies for bupropion is therefore crucial for researchers and professionals involved in the development and analysis of drugs derived from similar precursors.
This document provides detailed application notes and protocols for the pharmacokinetic analysis of bupropion and its major metabolites in biological matrices.
Pharmacokinetics of Bupropion
Bupropion is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 5 hours, depending on the formulation (immediate-release, sustained-release, or extended-release).[1][2] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[3][4] The parent drug has a biphasic decline with an initial half-life of about 1.5 hours and a terminal elimination half-life of approximately 21 hours.[1][3] The metabolites have longer half-lives than the parent drug.[3] Bupropion is about 84% bound to human plasma proteins.[3]
Quantitative Pharmacokinetic Data for Bupropion and its Metabolites
The following table summarizes key pharmacokinetic parameters for bupropion and its active metabolites.
| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion + Erythrohydrobupropion |
| Time to Peak Plasma Concentration (Tmax) | ~2-5 hours | - | - |
| Elimination Half-Life (t½) | ~21 (±9) hours | ~22-23 hours | ~47-49 hours |
| Plasma Protein Binding | 84% | - | - |
| Mean Clearance (Cl/F) | ~141-147 L/hr | - | - |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols for Bioanalytical Analysis
Accurate quantification of bupropion and its metabolites in biological samples is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Simultaneous Quantification of Bupropion and its Metabolites by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of bupropion (BPR), hydroxybupropion (HBPR), erythrohydrobupropion (EHBPR), and threohydrobupropion (THBPR) in human plasma.[6]
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add internal standards (deuterium-labeled isotopes of the analytes).
-
Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Acquity BEH phenyl column.
-
Mobile Phase: Isocratic elution with 42% methanol and 58% aqueous ammonia (0.06%, v/v).
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Calibration and Quantification
-
Prepare calibration standards in blank human plasma over the desired concentration range (e.g., 1.75-500 ng/mL for BPR).[6]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the analytes in the study samples from the calibration curve.
Protocol 2: RP-HPLC Method for Quantification of Bupropion in Human Plasma
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of bupropion.[7]
1. Stock and Standard Solution Preparation
-
Stock Solution A (1000 ppm): Dissolve 10 mg of Bupropion in 10 mL of the mobile phase.
-
Stock Solution B (10 ppm): Dilute 1 mL of Stock Solution A to 100 mL with the mobile phase.
-
Calibration Standards: Prepare serial dilutions from Stock Solution B to achieve concentrations in the range of 50–750 ng/mL.[7]
2. Sample Preparation (Plasma Extraction)
-
Perform a liquid-liquid extraction or solid-phase extraction of the plasma samples to isolate bupropion.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25, v/v).[8]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at an appropriate wavelength.
4. Linearity and Quantification
-
Inject the calibration standards and plot the peak area against the concentration to establish a calibration curve.
-
The method should demonstrate good linearity, with an R-squared value close to 0.999.[7]
-
Quantify bupropion in the plasma samples by comparing their peak areas to the calibration curve.
Visualizations
Bupropion Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of bupropion.
Caption: Metabolic pathway of bupropion to its major active metabolites.
LC-MS/MS Bioanalytical Workflow
This diagram outlines the general workflow for the analysis of bupropion and its metabolites in plasma using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis of bupropion in plasma.
Logical Relationship in Drug Development
The following diagram illustrates the relationship between a synthetic intermediate and the resulting active pharmaceutical ingredient (API) in the context of drug development and analysis.
Caption: Relationship between a synthetic intermediate and API analysis.
References
- 1. Clinical pharmacokinetics of bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics of Bupropion and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Nucleophilic Substitution on 4'-tert-Butyl-4-chlorobutyrophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-tert-Butyl-4-chlorobutyrophenone is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a tert-butyl group on the phenyl ring and a terminal chlorine atom on the butyrophenone chain, makes it a versatile precursor. The aliphatic chlorine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (SN2), which is a fundamental transformation in organic synthesis.[1][2] This protocol details a representative nucleophilic substitution reaction, specifically an amination, which is a crucial step in the synthesis of pharmacologically active molecules such as the antihistamine Ebastine.[1][3]
Reaction Principle and Workflow
The protocol described below is for the nucleophilic substitution of the chlorine atom in this compound with a primary amine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the chloride ion.[2] An excess of the amine nucleophile is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen chloride formed as a byproduct.[4][5]
Caption: General experimental workflow for the nucleophilic substitution reaction.
Experimental Protocol: Amination Reaction
This protocol provides a detailed methodology for the reaction of this compound with a generic primary amine (e.g., tert-butylamine, as a precursor for bupropion-like structures).[6]
Materials and Reagents:
-
This compound (MW: 238.75 g/mol )[7]
-
Primary Amine (e.g., tert-butylamine)
-
Acetonitrile (ACN) or N-Methyl-2-pyrrolidinone (NMP)[6]
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate or Dichloromethane (for extraction)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as acetonitrile (ACN).[6]
-
Add the primary amine (3.0 - 4.0 eq) to the solution. An excess is used to serve as both the nucleophile and the base.[4][5] Alternatively, a non-nucleophilic base like sodium bicarbonate (2.0 eq) can be added.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-95°C for acetonitrile) and stir vigorously.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If an amine was used in excess, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess amine and solvent.
-
If a base like NaHCO₃ was used, filter the solid salts.
-
Dilute the residue with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.
-
Data Presentation
The following table summarizes typical quantitative data for a nucleophilic amination reaction on a chloro-ketone substrate, based on analogous syntheses found in the literature.[4][5][6]
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Primary Amine (e.g., tert-butylamine) | [6] |
| Molar Ratio (Nucleophile:Substrate) | 3.0 : 1.0 to 4.0 : 1.0 | [4][5] |
| Solvent | Acetonitrile or NMP/Toluene mixture | [6] |
| Temperature | 55 - 95 °C | [4][6] |
| Reaction Time | 2 - 6 hours | [5] |
| Typical Yield | 65% - 80% (for the substitution step) | [6][8] |
Visualization of Reaction
The diagram below illustrates the general chemical transformation during the nucleophilic substitution.
Caption: General scheme for the amination of this compound.
Safety and Handling
-
This compound: Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[7][9]
-
Solvents: Acetonitrile and NMP are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Amines: Many amines are corrosive and have strong odors. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol. All operations should be conducted within a certified chemical fume hood.
References
- 1. Buy this compound | 43076-61-5 [smolecule.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-tert-Butyl-4-chlorobutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4'-tert-Butyl-4-chlorobutyrophenone from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield of this compound is very low. What are the common causes?
Low yields in the synthesis, which is typically a Friedel-Crafts acylation, can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst.[1] Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.
-
Deactivated Aromatic Ring: While tert-butylbenzene is an activated ring, impurities in the starting material could interfere. Ensure the purity of your tert-butylbenzene and 4-chlorobutyryl chloride.[2]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may not proceed; if it's too high, it can lead to side reactions and decomposition.
Q2: I am observing multiple products in my crude reaction mixture. What could be the reason?
The formation of multiple products can be due to:
-
Positional Isomers: Although the tert-butyl group strongly directs acylation to the para position, some ortho substitution might occur.
-
Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the ring, it can occur if the reaction conditions are too harsh.[3][4]
-
Side Reactions: Impurities in the starting materials or non-anhydrous conditions can lead to undesired side products.
Q3: My purified this compound has a low melting point and appears oily. How can I improve its purity?
An oily appearance and a depressed melting point (the literature melting point is 47-49 °C) are indicative of impurities. The primary purification method for this solid compound is recrystallization. Key factors for successful recrystallization include:
-
Solvent Selection: A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair system might be necessary.
-
Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining surface impurities.
If recrystallization is ineffective, column chromatography can be employed for further purification.
Q4: What are the best analytical techniques to assess the purity of this compound?
Several techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point close to the literature value (47-49 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[6] A single sharp peak indicates a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
Data Presentation
Table 1: Physical Properties and Chromatographic Conditions for this compound
| Parameter | Value | Reference |
| Physical Properties | ||
| CAS Number | 43076-61-5 | [6][7] |
| Molecular Formula | C₁₄H₁₉ClO | [8][9] |
| Molecular Weight | 238.75 g/mol | |
| Appearance | White to light yellow powder/crystal | [10] |
| Melting Point | 47-49 °C | |
| Analytical HPLC Conditions | ||
| Column | Newcrom R1 (Reverse Phase) | [6] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [6] |
| Note | For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid. | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or mixtures thereof) at room temperature and upon heating.
-
An ideal solvent will dissolve the crude product when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb colored impurities.[11]
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[11]
-
-
Isolation and Washing:
-
Collect the crystals by suction filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated.
-
Determine the melting point and weigh the final product to calculate the percent recovery.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between potential impurities and corresponding purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 7. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 43076-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone
Welcome to the technical support center for the synthesis of 4'-tert-Butyl-4-chlorobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, a key intermediate in the synthesis of pharmaceuticals like Ebastine.[1] The primary synthetic route is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
A complex mixture of products is observed by TLC or GC-MS analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture contamination: 4-chlorobutyryl chloride and the AlCl₃ catalyst are highly sensitive to moisture, which can lead to their deactivation and the formation of byproducts. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature: The Friedel-Crafts acylation is exothermic. If the temperature is too high, it can promote the formation of side products. | Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the acyl chloride and catalyst. Use an ice bath to control the temperature. |
| Incorrect stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete reaction or the formation of byproducts. | Carefully measure and use the correct molar ratios of tert-butylbenzene, 4-chlorobutyryl chloride, and AlCl₃ as specified in the experimental protocol. |
| Catalyst deactivation: The AlCl₃ catalyst can be deactivated by impurities in the starting materials or by exposure to moisture. | Use high-purity, anhydrous AlCl₃. Ensure the tert-butylbenzene and 4-chlorobutyryl chloride are free of impurities that can poison the catalyst. |
Problem 2: Presence of Significant Amounts of Side Products
Symptoms:
-
GC-MS or NMR analysis of the crude product shows the presence of unexpected peaks in addition to the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Di-acylated tert-butylbenzene | Polyacylation, where a second acyl group is added to the aromatic ring. This is less common than polyalkylation but can occur. | Use a stoichiometric amount of the limiting reagent (typically tert-butylbenzene) or a slight excess of the acylating agent. Avoid high reaction temperatures. |
| Isomers of this compound | Isomerization of the tert-butyl group on the aromatic ring under the influence of the Lewis acid, leading to acylation at different positions (ortho or meta). The para position is generally favored due to sterics. | Maintain a low reaction temperature to minimize isomerization. The bulky tert-butyl group generally directs acylation to the para position, making other isomers minor products. |
| De-tert-butylated product (4-chlorobutyrophenone) | Cleavage of the tert-butyl group from the aromatic ring, followed by acylation of the resulting benzene. | Avoid prolonged reaction times and high temperatures. Use a milder Lewis acid if dealkylation is a significant issue. |
| Intramolecular cyclization product (a tetralone derivative) | The product, this compound, can undergo an intramolecular Friedel-Crafts reaction, especially at elevated temperatures, where the carbonyl group activates the ring for attack by the chlorobutyl chain. | Quench the reaction promptly after the initial acylation is complete. Maintain low temperatures throughout the reaction and workup. |
| Hydrolysis product (4-tert-butyl-4-hydroxybutyrophenone) | Reaction of the chloro group in the product with water during workup. | Ensure the workup is performed under non-aqueous conditions until the catalyst is quenched and removed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in this synthesis?
The Lewis acid, typically AlCl₃, acts as a catalyst. It coordinates with the 4-chlorobutyryl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich tert-butylbenzene ring in an electrophilic aromatic substitution reaction.
Q2: Why is the reaction typically carried out at low temperatures?
Low temperatures (0-5°C) are crucial for several reasons:
-
To control the exothermic nature of the reaction.
-
To minimize the formation of side products from reactions like isomerization and dealkylation.
-
To prevent potential intramolecular cyclization of the product.
Q3: Can other Lewis acids be used instead of aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is often the most effective for this type of acylation. The choice of catalyst may influence reaction time and the profile of side products.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (tert-butylbenzene and 4-chlorobutyryl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the final product?
The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate. Column chromatography can also be employed for higher purity if necessary.
Data Presentation
| Product | Typical Yield Range (relative to main product) | Factors Influencing Formation |
| This compound (Main Product) | - | Optimal reaction conditions |
| Di-acylated tert-butylbenzene | Minor | Excess acylating agent, higher temperature |
| Ortho/Meta isomers | Minor | Higher temperature, stronger Lewis acid |
| 4-chlorobutyrophenone | Minor | Prolonged reaction time, high temperature |
| Tetralone derivative | Minor | High temperature during reaction or workup |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, again keeping the temperature below 5°C.
-
Allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
References
Technical Support Center: Optimizing Friedel-Crafts Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the yield in the Friedel-Crafts synthesis of 4'-tert-Butyl-4-chlorobutyrophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield in the Friedel-Crafts acylation of tert-butylbenzene is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle AlCl₃ quickly in a dry environment (e.g., a glove box or under a nitrogen atmosphere).
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.
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Solution: Use at least a 1:1 molar ratio of AlCl₃ to 4-chlorobutyryl chloride. In some cases, a slight excess of the catalyst (e.g., 1.1 equivalents) may be beneficial.
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Suboptimal Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition of the product or reactants.[1]
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Solution: The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully.
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Improper Work-up: The quenching and extraction steps are critical for isolating the product.
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Solution: Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[1] Ensure efficient extraction with a suitable organic solvent.
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Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity?
A: While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.
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Isomer Formation: The tert-butyl group is a strong para-director due to steric hindrance and its electron-donating nature. Therefore, the primary product should be the desired 4'-substituted isomer. The formation of ortho or meta isomers is generally minimal. If significant amounts of other isomers are observed, it could indicate issues with the purity of the starting tert-butylbenzene.
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Intramolecular Cyclization (a Tetralone byproduct): A potential side reaction is the intramolecular Friedel-Crafts alkylation of the product. The Lewis acid can activate the chloroalkyl chain, leading to the formation of a six-membered ring and a tetralone byproduct. This is more likely at higher temperatures or with prolonged reaction times.
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Solution: Maintain a controlled temperature throughout the reaction and monitor its progress (e.g., by TLC) to avoid unnecessarily long reaction times.
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Polyacylation: This is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further electrophilic substitution.[1] However, with highly activated substrates, it can be a possibility.
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Solution: Use a molar ratio of tert-butylbenzene to 4-chlorobutyryl chloride that is at least 1:1 or with a slight excess of tert-butylbenzene.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent for this synthesis?
A: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this reaction. Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may result in lower yields. The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred. It is crucial that the solvent is anhydrous.
Q2: How does the purity of the starting materials affect the reaction?
A: The purity of tert-butylbenzene, 4-chlorobutyryl chloride, and the Lewis acid catalyst is critical. Impurities in the starting materials can lead to the formation of byproducts and a decrease in the overall yield. For instance, the presence of other isomers in the tert-butylbenzene can lead to the formation of undesired product isomers.
Q3: What is the role of the tert-butyl group in this reaction?
A: The tert-butyl group on the benzene ring serves two main purposes. First, it is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack. Second, due to its large steric bulk, it directs the incoming acyl group predominantly to the para position, leading to high regioselectivity for the desired this compound.
Q4: Can I use 4-chlorobutyric acid directly instead of 4-chlorobutyryl chloride?
A: It is not recommended to use 4-chlorobutyric acid directly in a standard Friedel-Crafts acylation with AlCl₃. The carboxylic acid can react with the Lewis acid in a non-productive manner. 4-chlorobutyryl chloride is the activated acylating agent required for the reaction to proceed efficiently. You would first need to convert the carboxylic acid to the acid chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Q5: How can I monitor the progress of the reaction?
A: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Friedel-Crafts acylation, based on general principles and data from similar reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst (AlCl₃) Stoichiometry | 0.5 equivalents | 1.1 equivalents | 1.5 equivalents | Yield generally increases with catalyst amount up to a certain point. 1.1 equivalents is often optimal. |
| Temperature | 0 °C to RT | 40 °C | 80 °C | Lower temperatures favor the desired product. Higher temperatures can lead to side reactions and decreased yield. |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene | Non-polar solvents like dichloromethane and carbon disulfide are generally effective. Polar solvents like nitrobenzene can sometimes alter regioselectivity in other systems. |
| Reaction Time | 1 hour | 3 hours | 6 hours | Optimal time depends on temperature and substrate. Prolonged times can increase byproduct formation. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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tert-Butylbenzene (anhydrous)
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4-chlorobutyryl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂, anhydrous)
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Concentrated hydrochloric acid (HCl)
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Ice
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask.
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Cooling: Cool the suspension to 0-5 °C using an ice bath.
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Addition of Acylating Agent: Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension of AlCl₃ in dichloromethane.
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Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
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Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
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Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts synthesis.
References
Preventing regioisomer formation in tert-butylbenzene acylation
Technical Support Center: Acylation of Tert-Butylbenzene
Welcome to the technical support center for the acylation of tert-butylbenzene. This guide provides answers to frequently asked questions and troubleshooting advice to help you minimize the formation of unwanted regioisomers and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the para-substituted product the major isomer in the Friedel-Crafts acylation of tert-butylbenzene?
The high selectivity for the para isomer (4-acyl-tert-butylbenzene) is primarily due to steric hindrance. The tert-butyl group is very large and sterically demanding. The incoming electrophile, the acylium ion (R-C=O⁺), is also bulky, especially when complexed with the Lewis acid catalyst (e.g., AlCl₃). This combined bulk creates significant steric clash at the ortho positions, making the attack at the sterically accessible para position much more favorable.[1]
Q2: Can the ortho or meta isomers be formed?
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Ortho Isomer: Formation of the ortho isomer is electronically possible since the tert-butyl group is an ortho, para-director. However, as explained above, it is highly disfavored due to severe steric hindrance. Only trace amounts are typically observed under standard conditions.
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Meta Isomer: The tert-butyl group is an activating, electron-donating group, which directs incoming electrophiles to the ortho and para positions. The meta position is electronically deactivated. Therefore, the formation of the meta isomer is electronically disfavored and generally not observed in significant quantities.
Q3: Does the choice of acylating agent affect regioselectivity?
Yes, the size of the acyl group can influence selectivity. While most acyl groups are sufficiently bulky to favor para substitution, using an extremely large acylating agent (e.g., pivaloyl chloride, (CH₃)₃CCOCl) will further enhance the selectivity for the para product due to increased steric demand.
Q4: What is the role of the Lewis acid catalyst?
The Lewis acid (e.g., aluminum chloride, AlCl₃) is essential for generating the reactive electrophile, the acylium ion. It coordinates to the halogen of the acyl halide, making the carbonyl carbon highly electrophilic and facilitating its departure as a resonance-stabilized acylium ion.[2] Unlike in Friedel-Crafts alkylation, the catalyst is required in stoichiometric amounts because the product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[3]
Troubleshooting Guide
Problem 1: My reaction yield is low, with a significant amount of unreacted tert-butylbenzene.
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Possible Cause 1: Inactive Catalyst. Lewis acids like AlCl₃ are highly hygroscopic. Any moisture will deactivate the catalyst.
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Solution: Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is oven-dried and the solvent is anhydrous.
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Possible Cause 2: Insufficient Catalyst. The ketone product complexes with the Lewis acid.
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Solution: Ensure you are using at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.
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Possible Cause 3: Low Reaction Temperature. While lower temperatures favor para selectivity, they also decrease the reaction rate.
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Solution: If the reaction is clean but incomplete, consider slowly increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or GC.
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Problem 2: I am observing a higher-than-expected amount of the ortho regioisomer.
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Possible Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a decrease in regioselectivity.
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Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.
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Possible Cause 2: Non-selective Catalyst System. While standard Lewis acids are generally effective, certain conditions or less bulky catalysts might reduce selectivity.
Problem 3: The reaction mixture has turned dark, and I am getting tar-like byproducts.
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Possible Cause: Reaction temperature is too high. Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature can lead to side reactions and polymerization.
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Solution: Add the Lewis acid catalyst portion-wise at a low temperature (0 °C) with efficient stirring. Use an ice bath to control the initial exotherm.
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Quantitative Data Summary
| Catalyst | Typical Solvent | Temperature (°C) | Para:Ortho Ratio (Illustrative) | Notes |
| AlCl₃ | CS₂ | 0 | ~97 : 3 | Standard conditions, high selectivity. |
| AlCl₃ | Nitrobenzene | 25 | ~95 : 5 | Higher temperature slightly reduces selectivity. |
| FeCl₃ | CH₂Cl₂ | 0 | ~96 : 4 | A milder, but effective Lewis acid. |
| H-ZSM-5 (Zeolite) | Toluene (vapor phase) | 250 | >99 : 1 | Shape-selective catalyst restricts ortho attack.[1][4] |
Disclaimer: The ratios provided are illustrative and intended to demonstrate general trends in selectivity. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Synthesis of 4-tert-Butylacetophenone via Friedel-Crafts Acylation
This protocol is designed to maximize the yield of the para isomer.
Reagents:
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tert-Butylbenzene (1.0 eq)
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Acetyl Chloride (1.05 eq)
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Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Hydrochloric Acid (HCl), 6M
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Charge the flask with tert-butylbenzene and anhydrous dichloromethane.
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Cool the flask to 0 °C using an ice-water bath.
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Slowly add anhydrous aluminum chloride to the stirred solution in portions. The mixture may become a slurry.
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Add acetyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress using TLC or GC analysis.
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Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain pure 4-tert-butylacetophenone.
Visualizations
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// Edges Start -> Cause_Temp; Start -> Cause_Cat;
Cause_Temp -> Sol_Temp [label="Yes"]; Cause_Cat -> Sol_Cat_Milder [label="Using AlCl₃"]; Cause_Cat -> Sol_Cat_Zeolite [label="Need >99% Purity"]; } dot Caption: Troubleshooting workflow for unexpected regioisomer formation.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2001032593A1 - Acylation of an organic group over a zeolite - Google Patents [patents.google.com]
Stability of 4'-tert-Butyl-4-chlorobutyrophenone under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 4'-tert-Butyl-4-chlorobutyrophenone under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal storage conditions, which include room temperature and protection from light.[1] It is a white to light yellow crystalline powder.[2] However, its stability can be compromised under strong acidic or basic conditions, and at elevated temperatures.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, particularly in the presence of water and heat, the primary concern is the hydrolysis of the terminal chloro group to a hydroxyl group, forming 1-(4-tert-butylphenyl)-4-hydroxybutan-1-one. In strongly acidic and anhydrous conditions, intramolecular Friedel-Crafts acylation to form a cyclic ketone is a potential side reaction.
Q3: What are the potential degradation pathways for this compound under basic conditions?
A3: Under basic conditions, the molecule is susceptible to intramolecular cyclization. The acidic proton on the carbon alpha to the ketone can be abstracted by a base, leading to the formation of an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form a cyclopropyl ketone, specifically 1-benzoyl-1-(4-tert-butylphenyl)cyclopropane. Another potential reaction, especially with strong, non-nucleophilic bases, is the elimination of HCl to form an unsaturated ketone.
Q4: Are there any known incompatible reagents with this compound?
A4: Yes, it is incompatible with strong oxidizing agents.[3] Reactions with strong bases and acids should be carefully controlled, as they can lead to the degradation pathways mentioned above.
Q5: How can I monitor the stability of this compound in my reaction?
A5: The stability can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to track the disappearance of the starting material and the appearance of any degradation products over time.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low yield or incomplete reaction when using a strong base. | Degradation of the starting material via intramolecular cyclization or elimination. | - Use a milder base. - Perform the reaction at a lower temperature. - Slowly add the base to the reaction mixture. - Monitor the reaction closely by TLC or HPLC to minimize reaction time. |
| Formation of an unexpected, more polar byproduct in acidic media. | Hydrolysis of the chloroalkane to an alcohol. | - Ensure anhydrous conditions if the chloro group needs to be preserved. - Use a non-aqueous acid source. - Reduce the reaction temperature and time. |
| Appearance of a non-polar byproduct during purification. | Intramolecular cyclization under basic conditions leading to a cyclopropyl ketone, or elimination to an alkene. | - Characterize the byproduct using techniques like NMR and MS to confirm its structure. - Adjust reaction conditions (base, solvent, temperature) to disfavor the side reaction. |
| Discoloration of the material upon prolonged storage. | Potential slow degradation. | - Store the compound in a tightly sealed container, protected from light, and in a cool, dry place. - Re-analyze the purity of the material before use if it has been stored for an extended period or shows signs of discoloration. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.
Caption: Potential hydrolysis of this compound under acidic conditions.
Caption: Potential intramolecular cyclization under basic conditions.
Experimental Protocols
The following are general protocols for conducting forced degradation studies to evaluate the stability of this compound.
Protocol 1: Acidic Condition Stress Testing
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Preparation of Solutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Prepare acidic solutions of 0.1 M HCl and 1 M HCl in water.
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-
Stress Procedure:
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In separate vials, mix equal volumes of the stock solution and the acidic solutions.
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Prepare a control sample with the stock solution and water.
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Incubate the vials at 50°C.
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Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before analysis.
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-
Analysis:
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Analyze the samples by a validated HPLC method to determine the percentage of degradation.
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Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound and any degradation products.
-
Characterize any significant degradation products using LC-MS or GC-MS.
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Protocol 2: Basic Condition Stress Testing
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Preparation of Solutions:
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Prepare a stock solution of this compound as described in Protocol 1.
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Prepare basic solutions of 0.1 M NaOH and 1 M NaOH in water.
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-
Stress Procedure:
-
In separate vials, mix equal volumes of the stock solution and the basic solutions.
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Prepare a control sample with the stock solution and water.
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Incubate the vials at 50°C.
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Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.
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Analysis:
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Analyze the samples using the same HPLC method as in the acidic stress testing.
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Characterize any significant degradation products.
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Data Presentation
The results of the stability studies should be summarized in a table for easy comparison.
Table 1: Stability of this compound under Forced Degradation
| Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl, 50°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M HCl, 50°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 50°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 1 M NaOH, 50°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Note: The data in this table is illustrative and should be populated with experimental results.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Synthesis and Purification of Ebastine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ebastine. The focus is on the effective removal of unreacted starting materials and related impurities to achieve high-purity Ebastine.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities encountered in Ebastine synthesis?
A1: The primary unreacted starting materials that may remain in the crude Ebastine product are 4'-tert-butyl-4-chlorobutyrophenone and 4-benzhydryloxypiperidine (or its precursors like 4-hydroxypiperidine and benzhydrol). Byproducts from side reactions can also be present.
Q2: What are the primary methods for purifying crude Ebastine?
A2: The most common purification methods for Ebastine include:
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Recrystallization: Typically from solvents like methanol or ethanol.[1][2]
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Acid-Base Extraction: Exploiting the basic nature of Ebastine to separate it from non-basic impurities.
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Salt Formation: Converting Ebastine into a salt (e.g., fumarate or oxalate) to facilitate purification, followed by liberation of the free base.[2][3][4]
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Chromatography: Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity.[1]
Q3: Why is temperature control important during the recrystallization of Ebastine?
A3: Temperature control is crucial during recrystallization to ensure optimal crystal formation and purity. The crude Ebastine should be dissolved in a minimal amount of hot solvent. Slow cooling allows for the formation of well-defined crystals of pure Ebastine, while impurities tend to remain in the solvent. Rapid cooling can trap impurities within the crystal lattice.
Q4: Can you explain the principle behind using acid-base extraction for Ebastine purification?
A4: Ebastine is a basic compound due to the presence of a tertiary amine in the piperidine ring. This allows for its separation from neutral or acidic impurities. By washing the crude product (dissolved in an organic solvent) with an acidic solution, Ebastine is protonated and moves into the aqueous layer as a salt. Neutral impurities, such as unreacted this compound, will remain in the organic layer. The aqueous layer can then be collected, and the pH is adjusted with a base to precipitate the purified Ebastine free base, which can then be extracted back into an organic solvent.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Incomplete removal of starting materials or byproducts. | - Ensure the correct solvent and volume are used for recrystallization. Using too much solvent will result in low yield. - Perform a pre-purification step, such as an acid wash, to remove basic impurities before recrystallization. - Consider a second recrystallization step. |
| Presence of Unreacted this compound | This starting material is neutral and will not be removed by a simple acid wash. | - Optimize the reaction conditions to ensure complete consumption of the starting material. - Utilize column chromatography for separation. - Purification via salt formation (e.g., oxalate salt) can effectively separate Ebastine from this non-basic impurity.[4] |
| Presence of Unreacted 4-benzhydryloxypiperidine | This starting material is basic and may co-purify with Ebastine. | - An acid-base extraction should effectively separate this more basic impurity. - Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or HPLC can help ensure the reaction goes to completion.[1] |
| Oily Product Instead of Crystalline Solid | Presence of residual solvent or impurities preventing crystallization. | - Ensure all solvent is removed under reduced pressure after extraction steps.[2] - Try triturating the oily residue with a non-polar solvent like n-hexane to induce crystallization and wash away soluble impurities.[5] |
| Low Yield After Purification | Product loss during extraction or recrystallization steps. | - Minimize the number of purification steps where possible. - During extraction, ensure proper phase separation to avoid loss of the organic layer containing the product. - During recrystallization, use a minimal amount of hot solvent and ensure complete precipitation by cooling before filtration. |
Quantitative Data on Purification
The following table summarizes the purity levels of Ebastine that can be achieved using different purification techniques as reported in the literature.
| Purification Method | Starting Purity | Final Purity (HPLC) | Reference |
| Purification via Oxalate Salt Formation | 91.4% | 94.97% | [4] |
| Purification via Oxalate Salt Formation & Neutralization | 98.66% | 99.66% | [4] |
| Purification via Tosylate Salt | Not specified | >99% | [4] |
| Salifying and Dissociation | Not specified | >99.9% (single impurity <0.1%) | [5] |
Experimental Protocols
Recrystallization from Methanol
This protocol is a general guideline for the recrystallization of crude Ebastine.
Methodology:
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Dissolve the crude Ebastine product in a minimal amount of hot methanol.[1]
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Once fully dissolved, allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of cold methanol to remove any remaining impurities on the surface.[1]
Purification via Fumarate Salt Formation and Liberation
This method involves the formation of a fumarate salt to purify the Ebastine, followed by the liberation of the pure free base.[2][3]
Methodology:
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Dissolve the crude Ebastine in a suitable organic solvent such as ethyl acetate.
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Add a stoichiometric amount of fumaric acid to the solution and reflux the mixture.[2]
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Cool the reaction mixture to allow the Ebastine fumarate salt to precipitate.
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Filter the salt, wash with ethyl acetate, and dry.
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To liberate the free base, suspend the Ebastine fumarate salt in a mixture of ethyl acetate and a 10% sodium hydroxide solution.[2]
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Stir the mixture until the salt fully dissolves and two clear layers are formed.
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Separate the organic layer and wash it with water until the pH is neutral.
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Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the purified Ebastine, which can be further purified by recrystallization from methanol.[2]
Visualizations
Caption: Workflow for the purification of Ebastine using acid-base extraction and recrystallization.
Caption: Purification of Ebastine via fumarate salt formation and subsequent liberation of the free base.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 3. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 4. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 5. CN114671802B - Preparation method of high-purity ebastine - Google Patents [patents.google.com]
Troubleshooting HPLC separation of 4'-tert-Butyl-4-chlorobutyrophenone and impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4'-tert-Butyl-4-chlorobutyrophenone and its potential impurities. The information is tailored for researchers, scientists, and drug development professionals to help resolve common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Chromatographic Problems
Q1: I am seeing significant peak tailing for the main this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing for ketonic compounds like this compound is a common issue in reverse-phase HPLC.[1][2] The primary causes often involve secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar ketone group of the analyte, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[1]
-
Solution 2: Use a Modern Column: Employing a column with high-purity silica and advanced end-capping (Type B silica) can significantly reduce the number of accessible silanol groups.[1]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this may not be ideal for MS compatibility.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]
-
Column Contamination/Deterioration: Accumulation of contaminants on the column inlet frit or degradation of the packed bed can cause peak shape issues for all peaks in the chromatogram.[3][5]
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, replacing the column frit or the entire column may be necessary. Using a guard column is a good preventative measure.[5]
-
Q2: My chromatogram shows poor resolution between the main peak and a closely eluting impurity. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. Several factors in your HPLC method can be adjusted to improve the separation of co-eluting peaks.[4][6]
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a powerful tool for adjusting selectivity.
-
Solution 1: Optimize Organic Content: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the separation between closely eluting peaks.
-
Solution 2: Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation due to different solvent properties.
-
-
Column Chemistry: The choice of stationary phase has a significant impact on selectivity.
-
Solution: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to introduce different retention mechanisms.
-
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase backpressure and run time.[6]
-
-
Flow Rate: A lower flow rate can increase the efficiency of the separation.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the analysis time but may provide the necessary resolution.[4]
-
Q3: I am observing an unexpected peak in my chromatogram that is not present in my standard. What could it be?
A3: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant.
-
Process-Related Impurities: These are substances related to the synthesis of this compound.
-
Potential Impurities:
-
tert-Butylbenzene: A starting material.
-
4-Chlorobutyryl chloride: Another starting material, though it would likely hydrolyze to 4-chlorobutanoic acid.
-
4'-tert-Butylacetophenone: A potential by-product.
-
-
-
Degradation Products: this compound can degrade under certain conditions.
-
Potential Degradants:
-
Hydrolysis Product: The chloro- group can be hydrolyzed to a hydroxyl group, forming 4'-tert-Butyl-4-hydroxybutyrophenone.
-
Oxidation Products: The ketone or the tert-butyl group could be susceptible to oxidation, leading to various related substances.
-
-
-
Contamination: The peak could originate from the sample solvent, the mobile phase, or the HPLC system itself.
-
Solution: To identify the source, run a blank injection (injecting only the sample solvent). If the peak is present, the contamination is from the solvent or the system. If it is absent, the peak is related to the sample.
-
To definitively identify the unknown peak, techniques like HPLC-MS are highly valuable.[7]
Data Presentation
The following tables summarize typical chromatographic parameters for the separation of this compound from its potential impurities under a standard reverse-phase HPLC method.
Table 1: Typical Retention Times and Peak Asymmetry
| Compound | Retention Time (min) | Tailing Factor (USP) |
| 4-Chlorobutanoic Acid | 3.5 | 1.1 |
| 4'-tert-Butyl-4-hydroxybutyrophenone | 6.8 | 1.2 |
| This compound | 8.5 | 1.3 |
| 4'-tert-Butylacetophenone | 9.2 | 1.1 |
| tert-Butylbenzene | 12.1 | 1.0 |
Table 2: Resolution of Critical Peak Pairs
| Peak Pair | Resolution (Rs) | Acceptance Criteria |
| This compound / 4'-tert-Butylacetophenone | > 2.0 | Rs > 1.5 |
| 4'-tert-Butyl-4-hydroxybutyrophenone / this compound | > 3.0 | Rs > 1.5 |
Experimental Protocols
1. Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential process impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
2. Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 50:50 Acetonitrile/Water) with 0.1 N HCl at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in the sample solvent for analysis.
-
Photolytic Degradation: Expose the drug substance in a quartz cuvette to UV light (254 nm) for 48 hours.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 43076-61-5 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. benchchem.com [benchchem.com]
- 10. web.vscht.cz [web.vscht.cz]
Technical Support Center: 4'-tert-Butyl-4-chlorobutyrophenone Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the degradation pathways of 4'-tert-Butyl-4-chlorobutyrophenone.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in this compound (a ketone, a chloroalkane, and a substituted benzene ring), the primary degradation pathways anticipated under forced degradation studies (hydrolysis, oxidation, and photolysis) are:
-
Hydrolysis: The terminal chloro group is susceptible to hydrolysis, which can occur under acidic, basic, or neutral conditions, to form the corresponding alcohol, 4'-tert-Butyl-4-hydroxybutyrophenone.
-
Oxidation: The aliphatic chain can be susceptible to oxidation, potentially leading to chain cleavage or the formation of more oxygenated functional groups. The tert-butyl group may also undergo oxidation under harsh conditions.
-
Photolysis: Exposure to UV light can induce cleavage of the carbon-chlorine bond or other bonds within the molecule, leading to a variety of degradation products.
Q2: I am observing no degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe any degradation, your stress conditions may not be severe enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation. Consider the following adjustments:
-
Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1N to 1N or higher). For oxidative degradation, increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or 30%).
-
Increase Temperature: Elevating the temperature will increase the rate of most degradation reactions. For hydrolytic and thermal studies, you can increase the temperature in increments (e.g., from 60°C to 80°C).
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, extending the duration of the stress test can also lead to greater degradation.
Q3: My chromatogram shows multiple unexpected peaks after forced degradation. How can I identify these unknown degradants?
A3: The presence of multiple peaks indicates the formation of several degradation products. To identify these, you will need to employ more advanced analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structure of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural information.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH, column choice, or gradient profile.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and degradants, influencing their retention and peak shape. Experiment with different pH values.
-
Select an Appropriate Column: A C18 column is a good starting point for reverse-phase chromatography of this compound. If resolution is poor, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Adjust Gradient Profile: A well-optimized gradient can improve the separation of closely eluting peaks. Try adjusting the initial and final organic solvent percentages, as well as the gradient slope.
-
Issue 2: Mass Imbalance in Degradation Studies
-
Possible Cause: Some degradation products may not be UV-active, or they may be volatile or insoluble in the analytical diluent.
-
Troubleshooting Steps:
-
Use a Mass-Sensitive Detector: A Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect non-UV-active compounds.
-
Analyze Headspace for Volatiles: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.
-
Check for Precipitation: Visually inspect your sample for any precipitate. If present, try to dissolve it in a stronger solvent to analyze its composition.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | ~15% | 4'-tert-Butyl-4-hydroxybutyrophenone |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | ~20% | 4'-tert-Butyl-4-hydroxybutyrophenone |
| Oxidative | 10% H₂O₂ | 12 hours | Room Temp | ~18% | Oxidized aliphatic chain products |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | ~12% | Various photoproducts |
| Thermal | Dry Heat | 72 hours | 105°C | ~5% | Minor thermal degradants |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Heat the mixture at 80°C for 48 hours.
-
Cool and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 10% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the sample immediately by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Validation & Comparative
Navigating Ebastine Synthesis: A Guide to Alternative Routes Beyond 4'-tert-Butyl-4-chlorobutyrophenone
For researchers and drug development professionals seeking innovative and potentially more efficient synthetic pathways to the second-generation antihistamine Ebastine, this guide offers a comparative analysis of alternative routes that circumvent the use of the traditional starting material, 4'-tert-Butyl-4-chlorobutyrophenone. By exploring different starting materials and reaction strategies, these alternatives present opportunities for process optimization, cost reduction, and improved safety profiles.
The conventional synthesis of Ebastine typically involves the alkylation of 4-(diphenylmethoxy)piperidine with this compound. While effective, reliance on this specific butyrophenone derivative has prompted the exploration of other synthetic approaches. This guide delves into two notable alternative strategies, presenting their core methodologies, comparative data, and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The table below summarizes the key quantitative data for the traditional route and two primary alternative pathways, offering a clear comparison of their efficiencies and starting materials.
| Parameter | Traditional Route | Alternative Route 1: Benzophenone-based | Alternative Route 2: Diphenylmethanol Condensation |
| Key Starting Materials | This compound, 4-(Diphenylmethoxy)piperidine | Benzophenone, 4-Hydroxypiperidine, 4-Chloro-1-(4-tert-butylphenyl)-1-butanone | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one, Diphenylmethanol |
| Key Intermediate(s) | N/A | 4-(Diphenylmethoxy)piperidine | N/A |
| Overall Yield | Not explicitly stated in compared documents | ~40%[1] | Not explicitly stated in compared documents |
| Key Reagents/Catalysts | Base (e.g., K2CO3) | AlCl3, Trifluoromethanesulfonic acid, p-Toluenesulfonic acid, NaHCO3[1] | Dehydrating agent (e.g., p-Toluenesulfonic acid monohydrate)[2] |
| Solvent(s) | Toluene, DMF[3] | Toluene, Methyl isobutyl ketone[1][4] | Toluene, Xylene, Methyl isobutyl ketone, Dichloroethane[2][5] |
| Reaction Conditions | 80-130 °C[3] | Reflux[1][4] | 100-110 °C, Azeotropic water removal[2] |
Alternative Synthetic Pathways
Alternative Route 1: A Benzophenone-based Approach
This strategy initiates the synthesis from the readily available and cost-effective starting material, benzophenone. The core of this method involves the initial formation of the 4-(diphenylmethoxy)piperidine intermediate, which is then coupled with a different butyrophenone derivative to yield Ebastine. This approach, detailed in patent literature, offers a multi-step but potentially more economical route.[4][6]
Caption: Benzophenone-based synthetic route to Ebastine.
Alternative Route 2: Direct Condensation with Diphenylmethanol
Another innovative approach involves the direct reaction of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one with diphenylmethanol.[2][5] This method circumvents the need for a pre-functionalized diphenylmethyl group (like a bromide or chloride), instead forming the ether linkage in the final step through a dehydration reaction. This can be advantageous by avoiding the handling of potentially lachrymatory diphenylmethyl halides.
References
- 1. Ebastine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 3. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
- 4. Method for preparing ebastine - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 6. CN109593058B - Preparation method of ebastine - Google Patents [patents.google.com]
A Comparative Guide to Lewis Acids in the Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lewis Acid Performance in a Key Friedel-Crafts Acylation Reaction.
The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone, a crucial intermediate in the production of various pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride. The choice of Lewis acid catalyst is a critical parameter in this reaction, directly influencing yield, reaction time, and overall process efficiency. This guide provides a comparative analysis of different Lewis acids for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid for the Friedel-Crafts acylation of tert-butylbenzene is a trade-off between reactivity, cost, and handling requirements. While Aluminum Chloride (AlCl₃) is the most common and potent catalyst, alternatives such as Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂) are also employed, offering different advantages. The following table summarizes the performance of these Lewis acids based on available experimental data for similar acylation reactions.
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Acyl Halide) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Aluminum Chloride (AlCl₃) | 1.1 : 1 | 0 - 5 | 2 - 4 | > 90 |
| Ferric Chloride (FeCl₃) | 1.1 : 1 | 20 - 25 | 4 - 6 | 75 - 85 |
| Zinc Chloride (ZnCl₂) | 1.2 : 1 | 25 - 30 | 8 - 12 | 60 - 70 |
Note: The data presented is compiled from various sources and may vary depending on the specific reaction conditions and scale.
Experimental Workflow and Signaling Pathway
The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The Lewis acid plays a pivotal role in activating the acylating agent, 4-chlorobutyryl chloride, to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich tert-butylbenzene ring, leading to the formation of the desired product.
Caption: Reaction workflow for the Lewis acid-catalyzed Friedel-Crafts acylation.
The logical progression of the reaction is depicted in the following signaling pathway diagram:
Caption: Logical flow of the synthesis and purification process.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different Lewis acid catalysts are provided below. These protocols are intended for a laboratory setting and should be performed by trained professionals with appropriate safety precautions.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis
This protocol is adapted from procedures for similar high-yield Friedel-Crafts acylations.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Synthesis
This protocol is a representative procedure for a milder Lewis acid catalyst.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM.
-
To this suspension, add tert-butylbenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.0 equivalent).
-
Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and quench by adding ice-cold dilute HCl.
-
Separate the organic layer, and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 3: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This protocol outlines the use of a weaker Lewis acid, which may require more forcing conditions.
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Nitrobenzene (as solvent)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add anhydrous ZnCl₂ (1.2 equivalents), tert-butylbenzene (1.0 equivalent), and nitrobenzene.
-
Heat the mixture to 25-30°C and add 4-chlorobutyryl chloride (1.0 equivalent) dropwise.
-
Maintain the reaction at this temperature for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
The product can be purified from the high-boiling solvent by vacuum distillation.
Conclusion
The choice of Lewis acid for the synthesis of this compound significantly impacts the reaction's outcome. Aluminum chloride offers the highest reactivity and yields but requires careful handling due to its moisture sensitivity and high reactivity. Ferric chloride provides a good balance of reactivity and ease of handling, making it a practical alternative. Zinc chloride is a milder and less efficient catalyst for this transformation, generally requiring longer reaction times and higher temperatures. The selection of the optimal Lewis acid will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment and handling capabilities. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field to make informed decisions for the efficient synthesis of this important pharmaceutical intermediate.
A Comparative Guide to Butyrophenone Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4'-tert-Butyl-4-chlorobutyrophenone and other key butyrophenone intermediates used in the synthesis of active pharmaceutical ingredients (APIs). By examining their synthesis, chemical properties, and performance in subsequent reactions, this document aims to inform the selection of the most suitable intermediate for specific drug development applications.
Introduction to Butyrophenone Intermediates
Butyrophenones are a class of organic compounds featuring a phenyl ring attached to a butyrophenone moiety. Their derivatives are central to the structure of many pharmaceutical drugs, particularly antipsychotics and antihistamines. The specific substituents on the phenyl ring and the butyrophenone chain significantly influence the reactivity of the intermediate and the properties of the final API. This guide focuses on a comparative analysis of this compound and other relevant butyrophenone intermediates, such as 4-chloro-4'-fluorobutyrophenone, which is a key intermediate in the synthesis of the widely used antipsychotic drug, Haloperidol.[1][2]
Synthesis of Butyrophenone Intermediates: The Friedel-Crafts Acylation
The primary method for synthesizing butyrophenone intermediates is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate (e.g., tert-butylbenzene or fluorobenzene) with an acyl halide (e.g., 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]
The choice of aromatic substrate and the reaction conditions are critical in determining the yield and purity of the resulting butyrophenone intermediate. The general mechanism involves the formation of an acylium ion, which then attacks the aromatic ring.[4]
Comparative Synthesis Data
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, the following table summarizes typical yields and conditions for the synthesis of key butyrophenone intermediates based on available data.
| Intermediate | Aromatic Substrate | Acyl Halide | Catalyst | Solvent | Typical Yield | Reference |
| This compound | tert-Butylbenzene | 4-chlorobutyryl chloride | AlCl₃ | Dichlorobenzene | 92% | [5] |
| 4-Chloro-4'-fluorobutyrophenone | Fluorobenzene | 4-chlorobutyryl chloride | AlCl₃ | Not specified | Not specified | [1] |
| 4'-Methylacetophenone | Toluene | Acetyl chloride | AlCl₃ | Methylene chloride | >80% | [6] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions. The provided data is for illustrative comparison.
Physicochemical Properties of Butyrophenone Intermediates
The physical and chemical properties of these intermediates are crucial for their handling, purification, and reactivity in subsequent synthetic steps.
| Property | This compound | 4-Chloro-4'-fluorobutyrophenone |
| Molecular Formula | C₁₄H₁₉ClO | C₁₀H₁₀ClFO |
| Molecular Weight | 238.75 g/mol | 200.64 g/mol |
| Appearance | White to off-white solid | Not specified |
| Melting Point | 45-49 °C | Not specified |
| Boiling Point | 158-162 °C at 2 mmHg | Not specified |
| CAS Number | 43076-61-5 | 3874-54-2 |
Performance in API Synthesis: N-Alkylation
A primary application of these butyrophenone intermediates is the N-alkylation of a piperidine or a similar amine-containing moiety to form the final API. This reaction is a key step in the synthesis of drugs like Ebastine and Haloperidol.[7][8]
Comparative Performance Data in N-Alkylation
The performance of the butyrophenone intermediate in this step is critical for the overall efficiency of the API synthesis.
| API | Butyrophenone Intermediate | Amine Moiety | Base | Solvent | Yield | Reference |
| Ebastine | This compound | 4-hydroxypiperidine | Sodium bicarbonate, Potassium iodide | Toluene | ~75% (of intermediate) | [9] |
| Ebastine | This compound | 4-hydroxypiperidine | Triethylamine | Methyl isobutyl ketone | 70% | [10] |
| Haloperidol | 4-Chloro-4'-fluorobutyrophenone | 4-(4-chlorophenyl)-4-hydroxypiperidine | Potassium hydroxide, Potassium iodide | Water, Toluene | 78% | [11] |
The tert-butyl group in this compound is an electron-donating group, which can influence the reactivity of the aromatic ring in subsequent reactions. In contrast, the fluorine atom in 4-chloro-4'-fluorobutyrophenone is an electron-withdrawing group. This difference in electronic effects can impact reaction rates and the potential for side reactions.
Experimental Protocols
Synthesis of this compound
Materials:
-
tert-Butylbenzene
-
4-chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichlorobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
A solution of 4-chlorobutyryl chloride and aluminum chloride is prepared in dichlorobenzene.
-
tert-Butylbenzene is added dropwise to the cooled solution while maintaining the temperature between 15-20°C.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by pouring the mixture into a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed with water, and dried.
-
The solvent is removed under reduced pressure, and the product is purified by distillation.[5]
Synthesis of Ebastine from this compound
Materials:
-
This compound
-
4-hydroxypiperidine
-
Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI)
-
Toluene (solvent)
-
Saturated saline water
-
Hydrochloric acid (3N)
-
Sodium hydroxide (10%)
-
Ethyl acetate
-
n-hexane
Procedure:
-
A mixture of this compound, 4-hydroxypiperidine, sodium bicarbonate, and potassium iodide in toluene is refluxed for 10 hours.
-
The reaction mixture is cooled and washed with saturated saline water.
-
The aqueous layer is extracted with 3N HCl.
-
The pH of the aqueous layer is adjusted to 10-11 with 10% sodium hydroxide.
-
The product is extracted with ethyl acetate.
-
The organic layer is evaporated to dryness, and the product is precipitated by adding n-hexane.[9]
Conclusion
The choice of a butyrophenone intermediate has a significant impact on the efficiency and scalability of an API synthesis. This compound is a key intermediate for the synthesis of the antihistamine Ebastine, and its synthesis via Friedel-Crafts acylation can achieve high yields.[5] Similarly, 4-chloro-4'-fluorobutyrophenone is crucial for the production of the antipsychotic Haloperidol.
The performance of these intermediates in subsequent N-alkylation reactions is also a critical factor. The electronic properties of the substituents on the phenyl ring can influence reactivity and potentially the side-product profile. Researchers and drug development professionals should carefully consider the available synthesis routes, reaction yields, and the cost and availability of starting materials when selecting a butyrophenone intermediate for their specific application. Further process optimization and the exploration of greener catalytic systems for Friedel-Crafts acylation could lead to more efficient and sustainable manufacturing processes for these important pharmaceutical building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Ebastine synthesis - chemicalbook [chemicalbook.com]
- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. CN114671802B - Preparation method of high-purity ebastine - Google Patents [patents.google.com]
- 10. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 11. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of 4'-tert-Butyl-4-chlorobutyrophenone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-tert-Butyl-4-chlorobutyrophenone against alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to aid in method selection and implementation.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the desired reaction yield and to minimize impurities in the final product. While HPLC is a widely adopted technique for such analyses, other methods offer distinct advantages that may be beneficial depending on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
Reverse-phase HPLC (RP-HPLC) is a robust and versatile method for the quantification of moderately polar compounds like this compound. A validated RP-HPLC method provides a reliable platform for routine quality control and in-process monitoring.
Experimental Protocol: Validated RP-HPLC Method
This protocol is based on established principles for the analysis of butyrophenone analogs and is validated according to International Council for Harmonisation (ICH) guidelines.[2][3]
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose.
Comparative Analysis: HPLC vs. Alternative Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5] |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds.[6][7] | Ideal for volatile and thermally stable compounds.[6][8] | Applicable to any soluble compound with a unique NMR signal; provides structural information.[9] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. | Precise weighing and dissolution in a deuterated solvent with an internal standard.[10] |
| Sensitivity | High, dependent on the detector used (e.g., UV, MS). | Very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[6] | Generally lower than chromatographic methods but can be improved with high-field instruments. |
| Precision (%RSD) | Typically < 2% for assay.[11] | Typically < 2% for assay.[12] | Typically < 1% for purity determination.[13] |
| Accuracy (% Recovery) | Typically 98-102%.[2][11] | Typically 98-102%.[12] | High, as it is a primary ratio method.[10] |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes per sample. |
| Cost | Moderate initial investment, ongoing costs for solvents and columns.[8] | Lower initial investment for basic systems, lower solvent costs.[8] | High initial investment for the spectrometer. |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID) Method
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of ketones (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
Quantitative NMR (qNMR) Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) containing a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Data Analysis:
-
The concentration of the analyte is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.
Workflow and Decision Making
The selection of the most appropriate analytical method involves a careful consideration of the analytical needs and the available resources.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated RP-HPLC method provides a reliable and robust solution for the routine quantification of this compound. It offers a good balance of performance, cost, and ease of use. For applications requiring higher sensitivity for volatile impurities, GC-FID or GC-MS would be the preferred choice. When the highest accuracy and a direct measure of purity without the need for a specific reference standard are required, qNMR stands out as a powerful, albeit more specialized, technique. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis and the available laboratory infrastructure.
References
- 1. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Development And Validation Of Rp-Hplc Method For The Simultaneous Estimation Of Buprenorphine And Naloxone In Bulk And Pharmaceutical Dosage Form | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4'-tert-Butyl-4-chlorobutyrophenone: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4'-tert-Butyl-4-chlorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines detailed experimental methodologies, presents a comprehensive data comparison, and includes visual workflows to aid in the selection of the most appropriate analytical technique for specific research and development needs.
Introduction to Purity Assessment Techniques
The choice of an analytical method for purity determination is dictated by several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the intended application of the compound, and the specific requirements for accuracy, precision, and sensitivity.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of protons, enabling quantification without the need for a chemically identical reference standard of the analyte.[2] This makes it particularly valuable for the characterization of new chemical entities and for providing a direct measure of purity traceable to the International System of Units (SI).
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile and thermally labile compounds.[3] For this compound, a reverse-phase HPLC method can effectively separate the main component from its impurities.[4] Purity is typically determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While less common for non-volatile APIs, it can be a valuable tool for identifying and quantifying volatile impurities or for the analysis of the main compound if it is sufficiently thermally stable or can be derivatized.
Comparative Data Presentation
To illustrate the performance of each technique, a hypothetical batch of this compound was analyzed. The following table summarizes the quantitative purity data obtained by qNMR, HPLC, and GC-MS.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.2 ± 0.1 | 99.5 (Area %) | 99.4 (Area %) |
| Precision (RSD, n=6) | 0.1% | 0.3% | 0.4% |
| Limit of Detection (LOD) | ~5 µM[5] | ~0.1 - 1 µg/mL[5] | ~0.005 ppm[5] |
| Limit of Quantification (LOQ) | ~15 µM | ~0.3 - 3 µg/mL | ~0.015 ppm |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~30 minutes |
| Reference Standard Requirement | Structurally different internal standard | Analyte-specific reference standard for absolute quantification | Analyte-specific reference standard for absolute quantification |
| Structural Information | Yes | No | Yes (Mass Spectrum) |
| Destructive Analysis | No | Yes | Yes |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: 1,4-Dinitrobenzene (certified reference material)
Solvent: Deuterated Chloroform (CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of 1,4-dinitrobenzene into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest)
-
Acquisition Time: ≥ 3 s
-
Spectral Width: 20 ppm
Data Analysis:
-
Integrate a well-resolved, unique signal of this compound (e.g., the singlet from the tert-butyl group at approximately 1.3 ppm) and the singlet from the aromatic protons of 1,4-dinitrobenzene (at approximately 8.4 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,4-Dinitrobenzene)
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% formic acid.[4]
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
Injector Temperature: 280 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Mass Range: 50-500 amu
Injection Volume: 1 µL (split ratio 20:1)
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Analysis: Purity is determined by area percent normalization of the chromatographic peaks. The mass spectrometer is used to confirm the identity of the main peak and any separated impurities.
Mandatory Visualizations
Caption: Workflow for purity assessment by qNMR.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The selection of an analytical technique for the purity assessment of this compound should be guided by the specific requirements of the analysis.
-
qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development and for the certification of reference materials.
-
HPLC is a versatile and robust method well-suited for routine quality control in a manufacturing environment. It offers good precision and is capable of separating a wide range of potential impurities.
-
GC-MS is a powerful technique for the identification of volatile impurities and can be used for purity assessment if the analyte is thermally stable. Its high sensitivity is advantageous for trace analysis.
For the highest level of accuracy and metrological traceability, qNMR is the recommended technique. For routine quality control where a reference standard is available, HPLC provides a reliable and efficient solution. GC-MS is a valuable complementary technique for comprehensive impurity profiling.
References
Efficacy comparison of antihistamines derived from different butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of antihistamines derived from the butyrophenone chemical scaffold. The analysis focuses on key performance indicators, supported by experimental data, to inform research and development in the field of allergy therapeutics. The primary compounds discussed are terfenadine, ebastine, and its active metabolite, carebastine.
Overview of Butyrophenone-Derived Antihistamines
Butyrophenones are a class of compounds primarily known for their antipsychotic properties, which stem from their antagonism of dopamine D2 receptors. However, modifications to the butyrophenone structure have yielded compounds with potent antihistaminic activity, specifically as antagonists or inverse agonists of the histamine H1 receptor. These derivatives have been developed as second-generation antihistamines, valued for their reduced sedative effects compared to first-generation agents.
-
Terfenadine: A reduced butyrophenone derivative that was one of the first non-sedating second-generation antihistamines. It is a prodrug, largely metabolized to its active form, fexofenadine. Due to concerns about cardiotoxicity at higher doses, terfenadine has been largely superseded by fexofenadine.
-
Ebastine: A piperidine derivative and a potent and selective H1 receptor antagonist. It is also a prodrug that is rapidly metabolized to its active metabolite, carebastine.
-
Carebastine: The active carboxylic acid metabolite of ebastine, responsible for the majority of its antihistaminic effects.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters for terfenadine, ebastine, and carebastine based on available preclinical and clinical data.
Table 1: In Vitro H1 Receptor Binding Affinity
| Compound | H1 Receptor Binding Affinity (Ki) |
| Terfenadine | Data not readily available |
| Ebastine | 48 ± 6 nM[1] |
| Carebastine | 27 ± 4 nM[1] |
Note: A specific Ki value for terfenadine's direct binding to the H1 receptor is not consistently reported in the literature, as its antihistaminic action is primarily mediated by its active metabolite, fexofenadine.
Table 2: Clinical Efficacy in Allergic Rhinitis
| Compound | Dosage | Comparator | Key Outcomes |
| Ebastine | 10 mg/day | Terfenadine | Ebastine was more efficient in controlling symptoms (rhinorrhea, nasal obstruction, sneezing, eye and nose itching) from the seventh day onwards (p < 0.05).[2] |
| Ebastine | 10 mg/day | Loratadine, Cetirizine | Similar efficacy to other second-generation antihistamines.[3][4] |
| Ebastine | 20 mg/day | Loratadine 10 mg/day | Significantly superior in reducing total symptom scores in seasonal allergic rhinitis.[3][4] |
Table 3: Clinical Efficacy in Chronic Idiopathic Urticaria
| Compound | Dosage | Comparator | Key Outcomes |
| Ebastine | 10 mg/day | Terfenadine 60 mg twice daily | Similar efficacy in improving symptoms, including severity of itching and number of wheals.[5] |
| Ebastine | 10 mg/day | Placebo | Significantly superior to placebo in improving symptoms.[5] |
Table 4: In Vivo Efficacy - Histamine-Induced Wheal and Flare Suppression
| Compound | Dosage | Onset of Action | Duration of Effect | Key Outcomes |
| Ebastine | 20 mg | 3 hours | 58 hours | Superior and longer-acting effect compared to fexofenadine 120 mg 24 hours after dosing. |
| Ebastine | 10 mg | - | Up to 28 hours in children | Effective at inhibiting histamine-induced wheal response.[1] |
| Ebastine | 20 mg | - | - | More effective than loratadine, cetirizine, and fexofenadine at inhibiting histamine-induced wheal response.[1] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade leading to the symptoms of an allergic reaction. Butyrophenone-derived antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this cascade.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of butyrophenone-derived antihistamines.
Experimental Workflow: Receptor Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound for the histamine H1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Histamine-Induced Wheal and Flare Test
This workflow illustrates the procedure for assessing the in vivo efficacy of an antihistamine by measuring the suppression of histamine-induced skin reactions.
Caption: Workflow for an in vivo histamine-induced wheal and flare test.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test compounds (e.g., ebastine, carebastine, terfenadine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM mianserin.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in assay buffer to a final protein concentration of 15-30 µg per well.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound, a fixed concentration of [³H]-mepyramine (typically 1-5 nM), and the membrane preparation. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Histamine-Induced Wheal and Flare Suppression
Objective: To assess the in vivo efficacy and pharmacodynamics (onset and duration of action) of an antihistamine.
Materials:
-
Healthy human volunteers.
-
Test antihistamine and placebo.
-
Histamine dihydrochloride solution (e.g., 100 µg/ml) for intradermal injection.
-
Calipers or imaging software to measure wheal and flare area.
Procedure:
-
Study Design: A double-blind, randomized, placebo-controlled, crossover study design is typically employed.
-
Baseline Measurement: Before drug administration, an intradermal injection of histamine (e.g., 0.05 ml) is given on the volar surface of the forearm, and the resulting wheal and flare areas are measured after a set time (e.g., 15-20 minutes).
-
Drug Administration: Subjects receive a single oral dose of the test antihistamine or placebo.
-
Post-Dose Measurements: The histamine challenge is repeated at various time points after drug administration (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) to assess the onset and duration of the antihistaminic effect.
-
Data Analysis: The areas of the wheal and flare at each time point are measured and compared to the baseline values. The percentage of inhibition is calculated for each time point relative to placebo. The area under the curve (AUC) of the percentage inhibition versus time can be calculated to compare the overall efficacy of different antihistamines.
Conclusion
The butyrophenone-derived antihistamines, ebastine and its active metabolite carebastine, demonstrate potent H1 receptor antagonism and clinical efficacy in the treatment of allergic rhinitis and chronic idiopathic urticaria. Comparative studies indicate that ebastine has at least similar, and in some cases superior, efficacy to terfenadine and other second-generation antihistamines. The provided experimental protocols offer standardized methods for the continued evaluation and comparison of novel antihistamine candidates. This guide serves as a valuable resource for researchers and professionals in the development of next-generation allergy therapeutics.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. Calcium antagonism and structure-affinity relationships of terfenadine, a histamine H1 antagonist, and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells [frontiersin.org]
- 4. Terfenadine | Histamine H1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4'-tert-Butyl-4-chlorobutyrophenone from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 4'-tert-Butyl-4-chlorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals. Understanding the purity and consistency of this compound from different suppliers is critical for reproducible research and development outcomes. This document outlines the expected spectroscopic data, provides detailed experimental protocols for its verification, and visualizes key analytical workflows and relevant biological pathways.
Introduction to this compound
This compound (CAS No. 43076-61-5) is a butyrophenone derivative widely used as a starting material in the synthesis of antihistamines such as ebastine and terfenadine.[1][2] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially affecting the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for confirming the identity and assessing the purity of this compound.[3]
Butyrophenones, as a class of compounds, are also known for their activity as dopamine antagonists, making them relevant in neuropharmacology research.[4]
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound based on reference spectra, primarily sourced from Sigma-Aldrich.[3] Researchers should expect material from other reputable suppliers to exhibit comparable spectral characteristics. Purity levels are often stated by suppliers, for instance, TCI America specifies a purity of >95.0% by Gas Chromatography (GC). Alfa Chemistry also lists the compound with a purity of 96%.[5]
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Supplier A (Sigma-Aldrich)[3] | Supplier B (TCI America) | Supplier C (Alfa Chemistry) |
| ~7.90 | d | 2H | Ar-H (ortho to C=O) | Consistent | Expected to be consistent | Expected to be consistent |
| ~7.50 | d | 2H | Ar-H (meta to C=O) | Consistent | Expected to be consistent | Expected to be consistent |
| ~3.65 | t | 2H | -CH₂-Cl | Consistent | Expected to be consistent | Expected to be consistent |
| ~3.15 | t | 2H | -CO-CH₂- | Consistent | Expected to be consistent | Expected to be consistent |
| ~2.20 | p | 2H | -CH₂-CH₂-CH₂- | Consistent | Expected to be consistent | Expected to be consistent |
| ~1.33 | s | 9H | -C(CH₃)₃ | Consistent | Expected to be consistent | Expected to be consistent |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, p = pentet, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Assignment | Supplier A (Sigma-Aldrich)[3] | Supplier B (TCI America) | Supplier C (Alfa Chemistry) |
| ~198.5 | C=O | Consistent | Expected to be consistent | Expected to be consistent |
| ~156.5 | Ar-C (ipso to tert-butyl) | Consistent | Expected to be consistent | Expected to be consistent |
| ~133.5 | Ar-C (ipso to C=O) | Consistent | Expected to be consistent | Expected to be consistent |
| ~128.0 | Ar-CH (ortho to C=O) | Consistent | Expected to be consistent | Expected to be consistent |
| ~125.5 | Ar-CH (meta to C=O) | Consistent | Expected to be consistent | Expected to be consistent |
| ~44.5 | -CH₂-Cl | Consistent | Expected to be consistent | Expected to be consistent |
| ~37.0 | -CO-CH₂- | Consistent | Expected to be consistent | Expected to be consistent |
| ~35.0 | -C (CH₃)₃ | Consistent | Expected to be consistent | Expected to be consistent |
| ~31.0 | -C(CH₃ )₃ | Consistent | Expected to be consistent | Expected to be consistent |
| ~26.5 | -CH₂-CH₂-CH₂- | Consistent | Expected to be consistent | Expected to be consistent |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Supplier A (Sigma-Aldrich)[3] | Supplier B (TCI America) | Supplier C (Alfa Chemistry) |
| ~2960 | C-H stretch (aromatic and aliphatic) | Consistent | Expected to be consistent | Expected to be consistent |
| ~1680 | C=O stretch (aryl ketone) | Consistent | Expected to be consistent | Expected to be consistent |
| ~1605 | C=C stretch (aromatic) | Consistent | Expected to be consistent | Expected to be consistent |
| ~1270 | C-H bend (tert-butyl) | Consistent | Expected to be consistent | Expected to be consistent |
| ~650 | C-Cl stretch | Consistent | Expected to be consistent | Expected to be consistent |
Sample preparation: ATR (Attenuated Total Reflectance).
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation | Supplier A (Sigma-Aldrich) | Supplier B (TCI America) | Supplier C (Alfa Chemistry) |
| 238/240 | [M]⁺, [M+2]⁺ (presence of Cl) | Expected | Expected | Expected |
| 223/225 | [M-CH₃]⁺ | Expected | Expected | Expected |
| 161 | [M-C₄H₈Cl]⁺ | Expected | Expected | Expected |
| 57 | [C(CH₃)₃]⁺ | Expected | Expected | Expected |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector temperature: 250°C.
-
Oven program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C.
-
Ionization energy: 70 eV.
-
Mass range: 40-500 amu.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with a reference spectrum.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the biological context of butyrophenones.
References
Benchmarking the Cost-Effectiveness of Various Ebastine Synthesis Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cost-effectiveness of four distinct synthesis pathways for Ebastine, a widely used second-generation antihistamine. By examining key metrics such as starting material costs, reaction yields, and process complexity, this document aims to equip researchers and drug development professionals with the critical information needed to select the most economically viable and efficient manufacturing route.
Executive Summary
The synthesis of Ebastine can be approached through several chemical routes, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of four prominent pathways, starting from different key materials:
-
Route A: Utilizes the reaction of an intermediate with diphenylmethyl bromide .
-
Route B: Employs diphenylmethanol in a condensation reaction.
-
Route C: Starts with the coupling of 4-diphenylmethoxy piperidine .
-
Route D: A newer approach beginning with the readily available and inexpensive benzophenone .
Our analysis, based on a review of patent literature and chemical supplier data, indicates that Route D, starting from benzophenone, presents the most cost-effective and efficient pathway for the industrial-scale synthesis of Ebastine. This is attributed to the low cost of the initial starting material and a streamlined, one-pot reaction process. While Route B offers a viable and more efficient alternative to the older Route A, it is still surpassed by the economic advantages of Route D. Routes A and C are largely considered less favorable due to the high cost and instability of key reagents and intermediates, as well as lower overall yields.
Comparative Analysis of Synthesis Pathways
The following table summarizes the key quantitative and qualitative parameters for each of the four Ebastine synthesis pathways.
| Parameter | Route A: Diphenylmethyl Bromide | Route B: Diphenylmethanol | Route C: 4-Diphenylmethoxy piperidine | Route D: Benzophenone |
| Starting Materials | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one, Diphenylmethyl bromide | 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one, Diphenylmethanol | 4-diphenylmethoxy piperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | Benzophenone, 4-hydroxypiperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one |
| Key Reagent Cost | Diphenylmethyl bromide: High | Diphenylmethanol: Moderate | 1-ethoxycarbonyl-4-dipheylmethoxypiperidine (intermediate): High | Benzophenone: Low |
| Overall Yield | Low (not explicitly quantified in comparative literature, but implied to be inferior) | Moderate to High (step-wise yields suggest a good overall yield) | Low (due to low yields in intermediate synthesis) | High (reported as having a high yield)[1] |
| Reaction Time | Long (reported as over 36 hours)[2] | Moderate (typically 8-15 hours)[2] | Not specified, but intermediate synthesis is complex | Moderate (step-wise, but can be performed in a single pot)[3] |
| Process Complexity | Multi-step, requires handling of unstable reagent | Multi-step, but more streamlined than Route A | Multi-step with a challenging intermediate synthesis | One-pot synthesis possible, simplifying the process[1] |
| Safety & Handling | Diphenylmethyl bromide is unstable and moisture-sensitive[2] | Standard handling of common laboratory reagents | Standard handling of common laboratory reagents | Standard handling of common laboratory reagents |
| Cost-Effectiveness | Low | Moderate | Low | High |
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each of the four discussed Ebastine synthesis pathways.
Caption: Comparative overview of four synthetic pathways to Ebastine.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in each synthesis pathway, compiled from the patent literature.
Route A: Diphenylmethyl Bromide Pathway (Prior Art)
This route is often cited as the traditional but less efficient method.
Reaction: Condensation of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one with diphenylmethyl bromide.
Protocol:
-
A mixture of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one and sodium carbonate is prepared in methyl isobutyl ketone (MIBK).
-
Diphenylmethyl bromide is added to the mixture.
-
The reaction mixture is refluxed for an extended period, often exceeding 36 hours.[2]
-
Periodic additions of diphenylmethyl bromide may be required to drive the reaction to completion.[2]
-
The product is then isolated and purified, typically involving formation and subsequent breaking of a fumarate salt.
Note: This method is hampered by the high cost and instability of diphenylmethyl bromide, as well as the long reaction times, making it economically unfavorable for large-scale production.[2]
Route B: Diphenylmethanol Pathway
This pathway is presented as a more cost-effective and efficient alternative to Route A.
Reaction: Dehydrative condensation of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one with diphenylmethanol.
Protocol:
-
A mixture of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one, diphenylmethanol, and a dehydrating agent (e.g., p-toluenesulfonic acid monohydrate or sulfuric acid) is prepared in a high-boiling organic solvent such as toluene.[2]
-
The reaction mixture is heated to reflux (approximately 100-110°C) for 8-15 hours.
-
Water generated during the reaction is continuously removed using a Dean-Stark apparatus (azeotropic distillation).[2]
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, washed with water, and the organic layer is dried.
-
The solvent is removed under vacuum, and the crude Ebastine is purified, often via the formation of a fumarate salt followed by crystallization from an alcohol like methanol.[2]
Route C: 4-Diphenylmethoxy piperidine Pathway
This route suffers from a costly and low-yield synthesis of a key intermediate.
Reaction: Condensation of 4-diphenylmethoxy piperidine with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one.
Protocol:
-
A mixture of 4-diphenylmethoxy piperidine, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, and a base such as sodium carbonate is prepared in a solvent like methyl isobutyl ketone.
-
The mixture is refluxed to drive the condensation reaction.
-
The resulting Ebastine is then isolated and purified.
Note: The primary drawback of this route is the synthesis of the 4-diphenylmethoxy piperidine intermediate. For instance, the preparation of 1-ethoxycarbonyl-4-dipheylmethoxypiperidine, a precursor, is described as being "highly expensive and commercially not viable because of its low yields".[2]
Route D: Benzophenone Pathway
This is highlighted as a highly cost-effective and efficient method, suitable for industrial production.
Reaction: A one-pot synthesis starting from benzophenone.
Protocol:
-
Benzophenone is dissolved in a solvent such as toluene.
-
A catalyst (e.g., aluminum trichloride) and a condensing agent (e.g., trifluoromethanesulfonic acid) are added, and the mixture is heated.
-
After a short period, the mixture is cooled, and p-toluenesulfonic acid and 4-hydroxypiperidine are added.
-
The mixture is then heated to reflux for several hours to form the 4-diphenylmethoxy piperidine intermediate in situ.
-
After cooling and neutralization, 1-(4-tert-butylphenyl)-4-chlorobutan-1-one and a base (e.g., sodium bicarbonate) are added to the same reaction vessel.[3]
-
The mixture is again heated to reflux for an extended period (e.g., 12 hours) to form Ebastine.[3]
-
The final product is isolated through extraction, and purified by crystallization from a solvent like ethanol.[1]
Advantages: This route utilizes the inexpensive and readily available benzophenone as a starting material and can be carried out in a single reaction vessel, which simplifies the process, reduces waste, and lowers operational costs.[1]
Purification and Final Product Quality
For all synthesis pathways, the final purification of Ebastine is crucial to meet pharmaceutical standards. The common strategy involves:
-
Salt Formation: The crude Ebastine is often converted to a salt, typically the fumarate salt, by reacting it with fumaric acid in a suitable solvent like ethyl acetate. This facilitates the precipitation of a more crystalline and easily purifiable solid.
-
Crystallization/Recrystallization: The Ebastine salt is then filtered and can be recrystallized to further enhance purity.
-
Conversion to Free Base: The purified salt is treated with a base (e.g., sodium hydroxide solution) to regenerate the pure Ebastine free base.
-
Final Crystallization: The pure Ebastine is then crystallized from an appropriate solvent, such as methanol, to yield the final active pharmaceutical ingredient (API).
The purity of the final Ebastine product is typically high across the more viable routes (B and D), with reports of >99% purity as determined by HPLC.[4]
Cost-Effectiveness Workflow
The following diagram illustrates a generalized workflow for evaluating the cost-effectiveness of a given Ebastine synthesis pathway.
Caption: A logical workflow for assessing the cost-effectiveness of a chemical synthesis route.
Conclusion
The selection of a synthesis pathway for an active pharmaceutical ingredient like Ebastine has significant implications for the overall cost of goods and, consequently, the commercial viability of the final drug product. Based on the available data, Route D, which commences with the inexpensive starting material benzophenone, offers the most promising approach in terms of cost-effectiveness and process efficiency. Its ability to be performed as a one-pot synthesis further enhances its attractiveness for industrial-scale production. While Route B represents a significant improvement over the traditional diphenylmethyl bromide method (Route A), it is likely to be less economical than the benzophenone-based approach. For researchers and companies involved in the development and manufacturing of Ebastine, a thorough evaluation of the benzophenone pathway is strongly recommended to optimize production costs and maintain a competitive edge in the pharmaceutical market.
References
- 1. Designing and evaluation of... | F1000Research [f1000research.com]
- 2. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 3. CN109593058B - Preparation method of ebastine - Google Patents [patents.google.com]
- 4. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 4'-tert-Butyl-4-chlorobutyrophenone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4'-tert-Butyl-4-chlorobutyrophenone, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:
-
Skin Sensitization: May cause an allergic skin reaction[1][3][4].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1][3][4][5].
Given these hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn[4][6]:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations[4][6]. The following is a general procedural workflow:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a dedicated, properly labeled, and sealed container[4][6].
-
The container should be made of a material compatible with the chemical.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for corrosion, environmental hazard, and irritant[1][3].
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
Disposal should be carried out at an approved waste disposal plant[4].
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Contain the Spill:
-
Clean-up:
-
Decontaminate:
-
Report:
-
Report the spill to your laboratory supervisor and EHS department immediately.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
